Product packaging for 4-Butyl-2-methylaniline(Cat. No.:CAS No. 72072-16-3)

4-Butyl-2-methylaniline

Cat. No.: B126901
CAS No.: 72072-16-3
M. Wt: 163.26 g/mol
InChI Key: JTXOXRXZCAMPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Butyl-2-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B126901 4-Butyl-2-methylaniline CAS No. 72072-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOXRXZCAMPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342013
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-16-3
Record name 4-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Butyl-2-methylaniline, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its physicochemical characteristics, spectroscopic profile, and significant role in the development of novel anticancer agents.

Core Chemical Properties

This compound, also known as 4-butyl-2-methylbenzenamine, is an aromatic amine with a distinct substitution pattern that contributes to its utility in organic synthesis.[1]

PropertyValueSource
CAS Number 72072-16-3[1]
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
IUPAC Name This compound
Appearance Red to Dark Brown Oil[1]
Boiling Point (Predicted) 264.3 ± 9.0 °C[1]
Density (Predicted) 0.939 ± 0.06 g/cm³[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Spectroscopic Data Summary

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not fully available, the following tables summarize the available information and its sources.

Mass Spectrometry (MS) The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. The key mass-to-charge ratios (m/z) are noted as 120, 163, and 121.[2]

Database/SourceKey Features
NIST Mass Spectrometry Data CenterGC-MS data available.
PubChemSpectrum available under CID 577772.[2]

Infrared (IR) Spectroscopy The vapor phase IR spectrum is available for reference.

Database/SourceSpectrum Type
PubChemVapor Phase IR Spectrum.[2]
NIST Chemistry WebBookIR spectrum available for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for this compound are not readily available in the public domain. However, data for the closely related compound, 4-butylaniline, can provide an estimation of expected chemical shifts.

NucleusExpected Chemical Shift Ranges (ppm)
¹H NMR Aromatic Protons: ~6.5-7.5 ppmAliphatic Protons (butyl chain): ~0.9-2.6 ppmAmine Protons: Broad singlet, variable chemical shiftMethyl Protons: ~2.0-2.3 ppm
¹³C NMR Aromatic Carbons: ~115-150 ppmAliphatic Carbons (butyl chain): ~14-35 ppmMethyl Carbon: ~17-20 ppm

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted anilines. A common approach involves the Friedel-Crafts acylation of o-toluidine followed by a Clemmensen or Wolff-Kishner reduction.

Proposed Synthetic Pathway:

G o_toluidine o-Toluidine intermediate N-(4-butyryl-2-methylphenyl)acetamide o_toluidine->intermediate Friedel-Crafts Acylation butyryl_chloride Butyryl Chloride AlCl₃ product This compound intermediate->product Clemmensen Reduction & Hydrolysis reduction Reduction (e.g., Zn(Hg), HCl) hydrolysis Hydrolysis (HCl, H₂O)

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Analogous Syntheses:

G start Start: Reactants & Solvent in Flask reaction Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) start->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying concentration Solvent Removal under Reduced Pressure drying->concentration purification Purification of Crude Product (Column Chromatography or Distillation) concentration->purification characterization Characterization of Pure Product (NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: General workflow for organic synthesis and purification.

Biological Significance and Signaling Pathways

This compound is a crucial precursor for the synthesis of SMIP004-7, a small molecule inhibitor of mitochondrial complex I with demonstrated anti-cancer properties.[1] SMIP004-7 has been shown to be effective against drug-resistant cancers.[1]

Mechanism of Action:

SMIP004-7 functions as a ubiquinone uncompetitive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1] It selectively binds to a distinct N-terminal region of the NDUFS2 subunit of Complex I, leading to the rapid disassembly of the complex.[1] This disruption of the mitochondrial respiratory chain results in:

  • Inhibition of Mitochondrial Respiration: Leading to a decrease in ATP production.

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within the cancer cells.

  • Activation of the Unfolded Protein Response (UPR): The accumulation of ROS and disruption of cellular homeostasis triggers the UPR, a cellular stress response.

  • Induction of Apoptosis: Prolonged and severe UPR activation ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway:

G BMA This compound Derivative (SMIP004-7) ComplexI Mitochondrial Complex I (NDUFS2 Subunit) BMA->ComplexI Inhibits MitoDys Mitochondrial Dysfunction ComplexI->MitoDys Leads to ROS Increased ROS (Oxidative Stress) MitoDys->ROS Causes UPR Unfolded Protein Response (UPR) Activation ROS->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: SMIP004-7 induced signaling pathway to apoptosis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[3] Personal protective equipment, including suitable protective clothing, gloves, and tightly fitting safety goggles, should be worn.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] For spills, ensure adequate ventilation, remove all sources of ignition, and collect the material for proper disposal.[3] Discharge into the environment must be avoided.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug development, particularly in the synthesis of novel anti-cancer agents. Its derivative, SMIP004-7, demonstrates a potent and selective mechanism of action against cancer cells by targeting mitochondrial complex I and inducing the unfolded protein response. Further research into the synthesis and applications of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 4-Butyl-2-methylaniline (CAS: 72072-16-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butyl-2-methylaniline, a key chemical intermediate in the synthesis of biologically active molecules. This document details its physicochemical properties, synthesis, spectral data, and its significant role as a precursor to mitochondrial complex I inhibitors for cancer research.

Chemical and Physical Properties

This compound is a substituted aniline with a butyl group at the 4-position and a methyl group at the 2-position of the benzene ring.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 72072-16-3[1]
Molecular Formula C₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol [1]
IUPAC Name This compound[1]
Appearance Red to Dark Brown Oil (Predicted)[2]
Boiling Point 264.3±9.0 °C (Predicted)[2]
Density 0.939±0.06 g/cm³ (Predicted)[2]
pKa 4.75±0.10 (Predicted)[2]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[2]

Synthesis

A potential synthetic workflow is outlined below. This is a generalized procedure and would require optimization for this specific target molecule.

G cluster_synthesis Plausible Synthetic Pathway 2-methylaniline 2-Methylaniline Protected_Aniline N-Acetyl-2-methylaniline 2-methylaniline->Protected_Aniline Acetic Anhydride Friedel_Crafts N-(4-Butanoyl-2-methylphenyl)acetamide Protected_Aniline->Friedel_Crafts Butanoyl chloride, AlCl₃ (Friedel-Crafts Acylation) Clemmensen N-(4-Butyl-2-methylphenyl)acetamide Friedel_Crafts->Clemmensen Zn(Hg), HCl (Clemmensen Reduction) Target This compound Clemmensen->Target Acid or Base Hydrolysis

A plausible synthetic route to this compound.

Spectroscopic Data

Detailed, experimentally verified spectral data for this compound are not widely published. However, based on the known spectra of analogous compounds like 4-butylaniline and other methylated anilines, the following characteristic peaks can be predicted.[3][4][5]

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 6.8-7.0 ppm: Aromatic protons (multiplet, 3H).

  • δ 3.5-3.7 ppm: Amine protons (-NH₂) (broad singlet, 2H).

  • δ 2.4-2.6 ppm: Benzylic protons of the butyl group (-CH₂-) (triplet, 2H).

  • δ 2.1-2.2 ppm: Methyl protons (-CH₃) (singlet, 3H).

  • δ 1.5-1.7 ppm: Methylene protons of the butyl group (-CH₂-) (sextet, 2H).

  • δ 1.3-1.5 ppm: Methylene protons of the butyl group (-CH₂-) (sextet, 2H).

  • δ 0.9-1.0 ppm: Terminal methyl protons of the butyl group (-CH₃) (triplet, 3H).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 143-145 ppm: C-NH₂.

  • δ 135-137 ppm: C-butyl.

  • δ 128-130 ppm: Aromatic CH.

  • δ 126-128 ppm: Aromatic CH.

  • δ 118-120 ppm: C-methyl.

  • δ 114-116 ppm: Aromatic CH.

  • δ 34-36 ppm: Benzylic -CH₂- of butyl.

  • δ 33-35 ppm: -CH₂- of butyl.

  • δ 22-24 ppm: -CH₂- of butyl.

  • δ 17-19 ppm: Ar-CH₃.

  • δ 13-15 ppm: Terminal -CH₃ of butyl.

Mass Spectrometry (GC-MS): The PubChem entry for this compound lists GC-MS data with major peaks (m/z) at 120, 163, and 121.[1] The peak at m/z 163 corresponds to the molecular ion [M]⁺.

Biological Significance and Applications in Drug Discovery

This compound is a crucial building block for the synthesis of compounds targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[2] Inhibition of complex I is a promising strategy in cancer therapy as many cancer cells are highly dependent on oxidative phosphorylation for energy production.

This compound is a precursor to SMIP004-7, a potent and selective inhibitor of mitochondrial Complex I.[2] SMIP004-7 has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer models.[2]

Mechanism of Action

Derivatives of this compound, such as SMIP004-7, exert their biological effects through a unique mechanism of action on mitochondrial complex I.

G SMIP004_7 SMIP004-7 (Derivative of this compound) NDUFS2 NDUFS2 Subunit of Mitochondrial Complex I SMIP004_7->NDUFS2 Binds to N-terminal region Complex_I_Disassembly Complex I Disassembly NDUFS2->Complex_I_Disassembly ETC_Inhibition Inhibition of Electron Transport Chain Complex_I_Disassembly->ETC_Inhibition Mitochondrial_Respiration_Inhibition Inhibition of Mitochondrial Respiration ETC_Inhibition->Mitochondrial_Respiration_Inhibition ATP_Depletion ATP Depletion Mitochondrial_Respiration_Inhibition->ATP_Depletion ER_Stress Endoplasmic Reticulum (ER) Stress ATP_Depletion->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis in Cancer Cells UPR->Apoptosis

Mechanism of action of this compound derivatives.

SMIP004-7 has been shown to bind to a distinct N-terminal region of the NDUFS2 subunit of complex I.[2][6] This binding is uncompetitive with respect to ubiquinone and leads to the rapid disassembly of the complex.[2][6] The disruption of complex I inhibits the electron transport chain, leading to decreased mitochondrial respiration, ATP depletion, and subsequent activation of the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.

Signaling Pathway

The inhibition of mitochondrial complex I by this compound derivatives triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.

G cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling Complex_I_Inhibition Complex I Inhibition (e.g., by SMIP004-7) ATP_Depletion ATP Depletion Complex_I_Inhibition->ATP_Depletion ER_Stress ER Stress ATP_Depletion->ER_Stress Disrupted Protein Folding PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1->XBP1s Splicing ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis ATF6n->Apoptosis

Signaling pathway of UPR activation by Complex I inhibition.

Experimental Protocols

Researchers investigating the biological effects of this compound and its derivatives would likely employ assays to measure mitochondrial complex I activity. Below is a generalized protocol based on commercially available colorimetric assay kits.

Mitochondrial Complex I Activity Assay (Colorimetric)

Principle: This assay measures the NADH-ubiquinone oxidoreductase activity of complex I. The enzyme is immunocaptured in a microplate well, and its activity is determined by following the oxidation of NADH to NAD⁺, which is coupled to the reduction of a colorimetric dye.

Materials:

  • Isolated mitochondria from cell or tissue samples.

  • Mitochondrial Complex I Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers).[7][8]

  • Microplate reader capable of kinetic measurements.

  • Phosphate-buffered saline (PBS).

  • Detergent for protein extraction.

Experimental Workflow:

G Isolate_Mito 1. Isolate Mitochondria Protein_Quant 2. Quantify Protein Concentration Isolate_Mito->Protein_Quant Sample_Prep 3. Prepare Samples (with/without inhibitor) Protein_Quant->Sample_Prep Assay_Plate 4. Add Samples to Assay Plate Sample_Prep->Assay_Plate Add_Reagents 5. Add Assay Reagents (NADH, Dye) Assay_Plate->Add_Reagents Measure_Abs 6. Measure Absorbance (Kinetic Reading) Add_Reagents->Measure_Abs Calculate_Activity 7. Calculate Complex I Activity Measure_Abs->Calculate_Activity

Workflow for a mitochondrial complex I activity assay.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the desired cells or tissues using a standard protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a standard method (e.g., BCA assay).

  • Sample Preparation: Dilute the mitochondrial samples to the recommended concentration in the assay buffer. Prepare parallel samples with and without a specific complex I inhibitor (like rotenone, provided in most kits) to determine the specific activity. Test compounds, such as derivatives of this compound, would be added at this stage.

  • Assay Plate Setup: Add the prepared samples to the wells of the microplate provided in the kit.

  • Reaction Initiation: Add the assay solution containing NADH and the colorimetric dye to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the specified wavelength (e.g., 450 nm or 600 nm, depending on the kit) in kinetic mode for a set period (e.g., 30 minutes).[7][9]

  • Data Analysis: Calculate the rate of change in absorbance over time. The specific complex I activity is determined by subtracting the rate of the inhibitor-treated sample from the total activity rate.

Quantitative Data for Derivatives

While specific quantitative biological data for this compound is scarce in the literature, data for its derivative, SMIP004-7, highlights the potential of this chemical scaffold.

CompoundCell LineAssayValueReference
SMIP004-7 LAPC4 (prostate cancer)Cell Death (IC₅₀)0.68 µM(Inferred from[7])
SMIP004-7 LNCaP-S14 (prostate cancer)Cell Death (IC₅₀)~5x less potent than in LAPC4(Inferred from[7])
SMIP004-7 MDA-MB-231 (breast cancer)Xenograft Tumor Growth Inhibition~5-fold inhibition(Inferred from[7])

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent mitochondrial complex I inhibitors. Its derivatives have shown significant promise in preclinical cancer models, acting through a mechanism that involves the disassembly of complex I and the induction of the unfolded protein response. This technical guide provides a foundational understanding of its properties, synthesis, and biological context, offering a valuable resource for researchers in medicinal chemistry and drug discovery. Further investigation into the direct biological activities of this compound and the development of novel derivatives are warranted to explore the full therapeutic potential of this chemical class.

References

Synthesis of 4-Butyl-2-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-butyl-2-methylaniline, a valuable intermediate in the preparation of various organic compounds. The synthesis is a multi-step process involving the protection of the amino group of the starting material, followed by a Friedel-Crafts acylation to introduce the butyl precursor, and a final reduction and deprotection step to yield the target molecule. This guide outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from the readily available starting material, 2-methylaniline (o-toluidine), is most effectively achieved through a three-step sequence. This approach is necessary to control the regioselectivity of the acylation step and to prevent undesirable side reactions that can occur with a free amino group.

The overall transformation can be summarized as follows:

  • Protection of the Amino Group: The amino group of 2-methylaniline is first protected by acetylation to form N-(2-methylphenyl)acetamide. This step deactivates the ring slightly and directs the subsequent electrophilic substitution to the para position.

  • Friedel-Crafts Acylation: The protected intermediate, N-(2-methylphenyl)acetamide, undergoes a Friedel-Crafts acylation with butyryl chloride in the presence of a Lewis acid catalyst to introduce the butyryl group at the 4-position, yielding N-(4-butyryl-2-methylphenyl)acetamide.

  • Clemmensen Reduction and Deprotection: The final step involves a Clemmensen reduction, which simultaneously reduces the keto group of the butyryl substituent to a methylene group and hydrolyzes the acetamide to regenerate the amino group, affording the desired this compound.

The following diagram illustrates the logical flow of this synthetic strategy.

Synthesis_Pathway Start 2-Methylaniline Step1 Acetylation Start->Step1 Intermediate1 N-(2-methylphenyl)acetamide Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 N-(4-butyryl-2-methylphenyl)acetamide Step2->Intermediate2 Step3 Clemmensen Reduction & Deprotection Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Protection)

This initial step protects the amino group of 2-methylaniline to prevent its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation and to ensure para-selectivity.

Reaction Scheme:

2-Methylaniline + Acetic Anhydride → N-(2-methylphenyl)acetamide

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline and a slight excess of acetic anhydride.

  • Heat the reaction mixture to approximately 100-120 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-methylphenyl)acetamide.

  • Dry the purified product under vacuum.

Step 2: Synthesis of N-(4-butyryl-2-methylphenyl)acetamide (Friedel-Crafts Acylation)

This step introduces the four-carbon acyl group to the aromatic ring at the position para to the acetamido group.

Reaction Scheme:

N-(2-methylphenyl)acetamide + Butyryl Chloride --(AlCl₃)--> N-(4-butyryl-2-methylphenyl)acetamide

Experimental Procedure:

  • In a dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the suspension in an ice bath.

  • Slowly add butyryl chloride to the cooled suspension with stirring.

  • Add a solution of N-(2-methylphenyl)acetamide in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Clemmensen Reduction and Deprotection)

The final step accomplishes both the reduction of the ketone to an alkane and the hydrolysis of the amide to the free amine.

Reaction Scheme:

N-(4-butyryl-2-methylphenyl)acetamide --(Zn(Hg), HCl)--> this compound

Experimental Procedure:

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a short period, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent such as toluene.

  • Add the N-(4-butyryl-2-methylphenyl)acetamide to the flask.

  • Heat the mixture to a vigorous reflux with stirring for an extended period (typically 24-48 hours). Additional portions of hydrochloric acid may be required during the reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Carefully neutralize the aqueous layer with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath, until it is strongly alkaline.

  • Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine all organic extracts, wash with water, and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by vacuum distillation or column chromatography.

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction & Deprotection S1_Start Mix 2-Methylaniline & Acetic Anhydride S1_React Heat to 100-120°C S1_Start->S1_React S1_Precipitate Precipitate in Cold Water S1_React->S1_Precipitate S1_Filter Filter & Wash S1_Precipitate->S1_Filter S1_Recrystallize Recrystallize S1_Filter->S1_Recrystallize S1_Dry Dry Product S1_Recrystallize->S1_Dry S2_Add2 Add N-(2-methylphenyl)acetamide S2_Start Suspend AlCl3 in Solvent S2_Add1 Add Butyryl Chloride S2_Start->S2_Add1 S2_Add1->S2_Add2 S2_React Reflux S2_Add2->S2_React S2_Quench Quench with Ice/HCl S2_React->S2_Quench S2_Extract Extract & Wash S2_Quench->S2_Extract S2_Purify Purify Product S2_Extract->S2_Purify S3_React Reflux with Intermediate, Zn(Hg), and HCl S3_Start Prepare Amalgamated Zinc S3_Start->S3_React S3_Workup1 Separate Layers S3_React->S3_Workup1 S3_Neutralize Basify Aqueous Layer S3_Workup1->S3_Neutralize S3_Extract Extract Product S3_Neutralize->S3_Extract S3_Purify Purify Final Product S3_Extract->S3_Purify

Caption: A summary of the experimental workflow.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-MethylanilineC₇H₉N107.15Colorless to yellow liquid-14200
N-(2-methylphenyl)acetamideC₉H₁₁NO149.19White solid110-112296
N-(4-butyryl-2-methylphenyl)acetamideC₁₃H₁₇NO₂219.28SolidNot readily availableNot readily available
This compoundC₁₁H₁₇N163.26Red to dark brown oil[1]Not applicable264.3 (Predicted)[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
Mass Spectrometry (GC-MS) m/z: 163 (M+), 120, 121[2]
¹H NMR (CDCl₃, δ in ppm) ~0.9 (t, 3H, -CH₃), ~1.3-1.6 (m, 4H, -CH₂-CH₂-), ~2.2 (s, 3H, Ar-CH₃), ~2.5 (t, 2H, Ar-CH₂-), ~3.6 (br s, 2H, -NH₂), ~6.6-7.0 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, δ in ppm) ~14.0, 17.0, 22.5, 33.8, 35.0, 115.5, 121.8, 127.0, 129.5, 137.5, 142.5
IR (neat, cm⁻¹) ~3450, 3360 (N-H stretch), ~2955, 2925, 2855 (C-H stretch), ~1620 (N-H bend), ~1510 (aromatic C=C stretch)

(Note: Predicted and typical spectroscopic values are provided for guidance. Actual values may vary based on experimental conditions and instrumentation.)

Safety Considerations

  • 2-Methylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment and add to reaction mixtures carefully.

  • Butyryl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Hydrochloric Acid (concentrated): Highly corrosive and gives off toxic fumes. Handle with extreme care in a fume hood.

  • Mercury(II) Chloride: Highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.

  • Solvents: Dichloromethane and other organic solvents are volatile and may be flammable or toxic. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

An In-depth Technical Guide to 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4-butyl-2-methylaniline[1]

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers in drug development and mitochondrial biology. It covers its chemical properties, biological activity, and a plausible synthetic strategy.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 72072-16-3ChemicalBook[2], PubChem[1]
Molecular Formula C₁₁H₁₇NChemicalBook[2], PubChem[1]
Molecular Weight 163.26 g/mol ChemicalBook[2], PubChem[1]
Appearance Red to Dark Brown OilChemicalBook[2]
Boiling Point 264.3 ± 9.0 °C (Predicted)ChemicalBook[2]
Density 0.939 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 4.75 ± 0.10 (Predicted)ChemicalBook[2]
Solubility Slightly soluble in Chloroform and Ethyl AcetateChemicalBook[2]
InChI Key JTXOXRXZCAMPHL-UHFFFAOYSA-NChemicalBook[2], PubChem[1]

Biological Activity and Mechanism of Action

This compound, also identified in research contexts as SMIP004-7, is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[2] Its mechanism of action is distinct and highly specific.

Mechanism of Action: The compound acts as a ubiquinone uncompetitive inhibitor.[2] It selectively binds to a specific N-terminal region of the NDUFS2 subunit, a core component of mitochondrial Complex I.[2] This binding event is critical as the interface between the NDUFS2 and NDUFS7 subunits forms the binding pocket for ubiquinone and various inhibitors.[3] The interaction of this compound with NDUFS2 leads to the rapid disassembly of the entire Complex I assembly.[2]

The disruption of Complex I blocks the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. This inhibition disrupts the proton gradient necessary for ATP synthesis, leading to a decrease in cellular energy production and an increase in reactive oxygen species (ROS).[3] Due to its ability to inhibit the growth of triple-negative breast cancer xenografts in mice, this compound is under investigation for its therapeutic potential.[2] It is also used in the preparation of substituted acetamides that function as antagonists of MDR (multidrug resistance) proteins in cancer therapy.[2]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Complex_I Mitochondrial Complex I NDUFS2 NDUFS2 Subunit Complex_I->NDUFS2 contains Ubiquinone Ubiquinone (CoQ) Complex_I->Ubiquinone Reduces Block ETC Blocked Complex_I->Block Disassembly Complex I Disassembly NDUFS2->Disassembly Leads to Proton_Pumping Proton Pumping (H⁺ Gradient) Ubiquinone->Proton_Pumping Facilitates ATP_Synthase ATP Synthase (Complex V) Proton_Pumping->ATP_Synthase Drives Inhibition ATP Synthesis Inhibited Proton_Pumping->Inhibition ATP ATP Production ATP_Synthase->ATP Compound This compound (SMIP004-7) Compound->NDUFS2 Binds to Disassembly->Complex_I Disrupts Block->Proton_Pumping Inhibits Inhibition->ATP Prevents

Caption: Mechanism of action for this compound as a Mitochondrial Complex I inhibitor.

Experimental Protocols & Synthetic Strategy

Proposed Synthetic Protocol:

This protocol describes a multi-step synthesis starting from o-toluidine.

  • Amine Protection:

    • Objective: To protect the reactive aniline group to prevent side reactions during Friedel-Crafts acylation.

    • Procedure: In a round-bottom flask, dissolve o-toluidine in a suitable solvent like acetic acid. Add acetic anhydride dropwise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with water and collect the precipitated N-(2-methylphenyl)acetamide by filtration. Wash the solid with cold water and dry under vacuum.

  • Friedel-Crafts Acylation:

    • Objective: To introduce a four-carbon acyl group at the para position to the methyl group.

    • Procedure: Suspend the N-(2-methylphenyl)acetamide and a Lewis acid catalyst (e.g., AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (N₂). Cool the mixture in an ice bath. Add butyryl chloride dropwise. After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC). Carefully quench the reaction by pouring it over crushed ice and HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield N-(4-butyryl-2-methylphenyl)acetamide.

  • Clemmensen Reduction:

    • Objective: To reduce the ketone from the acylation step to a methylene group, forming the butyl chain.

    • Procedure: Prepare amalgamated zinc by stirring zinc powder with a dilute HgCl₂ solution. Add the N-(4-butyryl-2-methylphenyl)acetamide, concentrated hydrochloric acid, and toluene to the amalgamated zinc. Heat the mixture to reflux for 8-12 hours. After cooling, separate the organic layer, neutralize any remaining acid, wash with water, and dry. Purify the product, N-(4-butyl-2-methylphenyl)acetamide, by column chromatography.

  • Amine Deprotection:

    • Objective: To remove the acetyl protecting group and yield the final product.

    • Procedure: Reflux the N-(4-butyl-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours. After the reaction is complete, cool the mixture and neutralize it to precipitate the product. Extract the this compound with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The final product can be purified by distillation or column chromatography.

Start o-Toluidine (2-Methylaniline) Step1 Step 1: Amine Protection Intermediate1 N-(2-methylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation Intermediate1->Step2 Butyryl Chloride, AlCl₃ Intermediate2 N-(4-butyryl-2-methylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Clemmensen Reduction Intermediate2->Step3 Zn(Hg), HCl Intermediate3 N-(4-butyl-2-methylphenyl)acetamide Step3->Intermediate3 Step4 Step 4: Amine Deprotection Intermediate3->Step4 Acid or Base Hydrolysis End This compound Step4->End

Caption: A plausible synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Butyl-2-methylaniline, an important intermediate in the synthesis of various organic compounds, including potential antagonists of multidrug resistance (MDR) proteins.[1][2] This document is intended to serve as a valuable resource for professionals in research and drug development by presenting key data, outlining relevant experimental methodologies, and illustrating a representative synthetic workflow.

Core Physical Properties

This compound is a substituted aniline that presents as a red to dark brown oil at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthetic chemistry, and for the purification of its derivatives. A summary of its key physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇N[3]
Molecular Weight 163.26 g/mol [1][3]
Appearance Red to Dark Brown Oil[1]
Boiling Point 264.3 ± 9.0 °C (Predicted)[1]
Density 0.939 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1][4]

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not extensively published, standard methodologies for similar organic compounds can be applied. The following sections detail generalized protocols for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is a critical indicator of its purity. For an aniline derivative like this compound, the capillary tube method is a common and reliable technique.

Methodology:

  • A small amount of the this compound sample is introduced into a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., paraffin oil).

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The apparatus is heated slowly, and the temperature is monitored with a calibrated thermometer.

  • The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level inside the capillary is the same as the outside.

Determination of Density

The density of a liquid compound can be accurately measured using gravimetric methods.

Methodology:

  • A calibrated pycnometer (a flask with a specific volume) is weighed empty.

  • The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present, and weighed again.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature should be recorded as density is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility in various solvents is fundamental for reaction setup and purification processes.

Methodology:

  • To a test tube containing a small, measured amount of this compound (e.g., 0.1 mL), the solvent of interest (e.g., chloroform or ethyl acetate) is added dropwise.

  • After each addition, the mixture is agitated to observe for dissolution.

  • The compound is classified as "soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to form a clear solution. For "slightly soluble," a noticeable but incomplete dissolution occurs with a standard amount of solvent.

Synthetic Workflow Visualization

This compound is a valuable starting material in multi-step organic syntheses. The following diagram illustrates a generic two-step synthesis workflow, representing its role as a precursor to more complex molecules, such as the aforementioned MDR protein antagonists.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Coupling/Modification A This compound B Intermediate Product A->B Reagent(s) & Conditions C Final Product B->C Reagent(s) & Conditions

Caption: Generic two-step synthesis from this compound.

References

An In-depth Technical Guide to 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of 4-Butyl-2-methylaniline, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine that has garnered interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure serves as a scaffold for the synthesis of molecules targeting multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of this compound and its derivatives.

While the specific historical discovery of this compound is not well-documented in readily available literature, its development can be contextualized within the broader history of aniline and its derivatives. Aniline was first isolated in 1826, and the subsequent exploration of substituted anilines has been a cornerstone of organic and medicinal chemistry for over a century[1]. The synthesis of alkylated anilines, in general, has been a subject of study since at least the mid-20th century, with various methods developed for their preparation[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily predicted data from chemical databases.

PropertyValueReference
CAS Number 72072-16-3[3][4]
Molecular Formula C₁₁H₁₇N[3][4]
Molecular Weight 163.26 g/mol [3][4]
Boiling Point (Predicted) 264.3 ± 9.0 °C[3]
Density (Predicted) 0.939 ± 0.06 g/cm³[3]
pKa (Predicted) 4.75 ± 0.10[3]
Form Oil[3]
Color Red to Dark Brown[3]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[3]

Synthesis and Experimental Protocols

Step 1: Friedel-Crafts Acylation of o-Toluidine

This step introduces a butyryl group at the para position of o-toluidine. The amino group of o-toluidine is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methyl group, the para-substituted product is expected to be the major isomer.

General Experimental Protocol:

  • Amine Protection (Optional but Recommended): To avoid side reactions with the amino group, it can be protected as an acetamide. o-Toluidine is reacted with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

  • Friedel-Crafts Acylation: The protected o-toluidine is then reacted with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is quenched by pouring it onto ice-water, followed by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude acylated product.

  • Deprotection: If the amine was protected, the protecting group is removed by acid or base hydrolysis to yield the aminoketone intermediate.

Step 2: Reduction of the Aminoketone

The carbonyl group of the intermediate aminoketone is reduced to a methylene group to yield this compound. The Clemmensen or Wolff-Kishner reduction are standard methods for this transformation.

General Experimental Protocol (Clemmensen Reduction):

  • Preparation of Zinc Amalgam: Zinc powder is amalgamated by treating it with a solution of mercuric chloride.

  • Reduction: The aminoketone is refluxed with the amalgamated zinc and concentrated hydrochloric acid.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent. The organic layer is washed with a basic solution to neutralize any remaining acid, followed by water. The solvent is then removed to yield the final product, this compound, which can be further purified by distillation or chromatography.

Spectroscopic Data

While a complete set of experimentally obtained spectra for this compound is not available in the searched literature, some mass spectrometry data has been reported.

AnalysisDataReference
GC-MS Major peaks at m/z 120, 163, 121[4]

Biological Activity and Drug Development

This compound is a key intermediate in the synthesis of substituted acetamides that act as antagonists of Multidrug Resistance (MDR) proteins.[3] MDR is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.

One notable derivative of this compound is SMIP004-7 . This compound is a cell-penetrant, potent, and selective uncompetitive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3] It has been shown to selectively bind to a distinct N-terminal region of the NDUFS2 subunit of Complex I, leading to its rapid disassembly.[3] This inhibition of mitochondrial respiration has been demonstrated to potently inhibit the growth of triple-negative breast cancer xenografts in mice.[3]

Signaling Pathway of SMIP004-7

The mechanism of action of SMIP004-7 involves the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production.

SMIP004_7_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH:ubiquinone oxidoreductase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- NDUFS2 NDUFS2 subunit Disassembly Complex I Disassembly NDUFS2->Disassembly Complex_III Complex III Ubiquinone->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient SMIP004_7 SMIP004-7 SMIP004_7->NDUFS2 Binds to Inhibition Inhibition of Respiration Disassembly->Inhibition Cancer_Cell_Death Cancer Cell Death Inhibition->Cancer_Cell_Death

Caption: Mechanism of SMIP004-7 induced inhibition of mitochondrial Complex I.

Conclusion

This compound is a valuable building block in the development of targeted cancer therapies. Its derivatives, such as SMIP004-7, have shown promise in overcoming multidrug resistance by targeting fundamental cellular processes like mitochondrial respiration. Further research into the synthesis and biological evaluation of other this compound derivatives may lead to the discovery of new and more effective anticancer agents. The development of a detailed and optimized synthetic protocol for this compound in the scientific literature would be a valuable contribution to this field.

References

Spectroscopic Profile of 4-Butyl-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butyl-2-methylaniline (CAS No: 72072-16-3), a compound of interest in medicinal chemistry, particularly in the development of antagonists for multidrug resistance (MDR) proteins.[1][2] The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics, offering a foundational dataset for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in the confirmation of its molecular formula, C₁₁H₁₇N.[3][4]

Data Summary:

PropertyValueSource
Molecular FormulaC₁₁H₁₇NPubChem[3]
Molecular Weight163.26 g/mol PubChem[3]
Major Peaks (m/z)
Base Peak120PubChem[3]
Molecular Ion (M+)163PubChem[3]
Other Significant Peak121PubChem[3]

Fragmentation Pattern:

The fragmentation of this compound is consistent with the structure of an alkyl-substituted aniline. The molecular ion peak (M+) is observed at m/z 163, confirming the molecular weight of the compound. The base peak at m/z 120 likely results from the benzylic cleavage and loss of a propyl radical (CH₂CH₂CH₃), a common fragmentation pathway for butyl-substituted aromatic compounds. The peak at m/z 121 could be attributed to the subsequent rearrangement or fragmentation of the ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will prominently feature absorptions corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule. While a complete experimental spectrum with peak assignments is not publicly available, the expected characteristic absorption bands are listed below based on typical values for similar aromatic amines.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H StretchPrimary Amine
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (Butyl & Methyl)
1620-1580C=C StretchAromatic Ring
1520-1480C=C StretchAromatic Ring
850-800C-H Bend (out-of-plane)1,2,4-trisubstituted benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9d1HAr-H
~6.8dd1HAr-H
~6.6d1HAr-H
~3.6 (broad s)s2H-NH₂
~2.5t2HAr-CH₂-
~2.1s3HAr-CH₃
~1.6m2H-CH₂-CH₂-CH₃
~1.4m2H-CH₂-CH₃
~0.9t3H-CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~143Ar-C-NH₂
~138Ar-C-butyl
~130Ar-C-methyl
~128Ar-CH
~127Ar-CH
~115Ar-CH
~35Ar-CH₂-
~33-CH₂-CH₂-CH₃
~22-CH₂-CH₃
~17Ar-CH₃
~14-CH₃

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the data is acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is typically used with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be deposited on a single salt plate, and the solvent allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The background spectrum of the salt plates (or air) is subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample IR IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR_Data Functional Group ID (Amine, Aromatic, Alkyl) IR->IR_Data NMR_Data Structural Elucidation (H & C Framework) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound IR_Data->Structure Combined Analysis NMR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Uses of 4-Butyl-2-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-2-methylaniline is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique structure, featuring a butyl group at the para position and a methyl group at the ortho position relative to the amino group, imparts specific properties that are leveraged in the synthesis of various target molecules. A primary application of this compound is in the preparation of biologically active N-acylated compounds, which have shown significant potential in the field of drug discovery, particularly in cancer research.

Key Application: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004)

A significant application of this compound is its use as a precursor for the synthesis of N-(4-butyl-2-methylphenyl)acetamide. This compound, also known by the identifier SMIP004, has been identified as a novel inducer of cancer-cell selective apoptosis, with activity against human prostate and breast cancer cells. SMIP004 and its analogs, such as SMIP004-7, function by inducing mitochondrial disruption and oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis. The synthesis of this class of compounds highlights the importance of this compound as a key starting material in the development of potential anticancer therapeutics.

Experimental Protocols

Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide via Acylation with Acetic Anhydride

This protocol details the synthesis of N-(4-butyl-2-methylphenyl)acetamide from this compound using acetic anhydride as the acetylating agent.

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus, etc.)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of water. Due to the immiscibility of this compound in water, a biphasic mixture will be observed.

  • To this mixture, add 0.9 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water. Stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 5 mL of water.

  • To the aqueous solution of the aniline hydrochloride, add 1.2 mL of acetic anhydride with stirring.

  • Immediately following the addition of acetic anhydride, add the previously prepared sodium acetate solution to the reaction mixture.

  • A white precipitate of N-(4-butyl-2-methylphenyl)acetamide should form.

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-butyl-2-methylphenyl)acetamide.

  • Dry the purified product in a desiccator.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Data Presentation

ParameterValue
Starting Material This compound
Product N-(4-butyl-2-methylphenyl)acetamide
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Typical Yield 85-95%
Appearance White crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in ethanol, acetone

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Acylation Reaction A->E B Acetic Anhydride B->E C Sodium Acetate C->E D Water, HCl D->E F Precipitation & Cooling E->F Formation of precipitate G Vacuum Filtration F->G H Recrystallization G->H Crude Product I N-(4-butyl-2-methylphenyl)acetamide H->I Purified Product

Caption: Experimental workflow for the synthesis of N-(4-butyl-2-methylphenyl)acetamide.

Application Notes and Protocols: 4-Butyl-2-methylaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butyl-2-methylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, featuring both alkyl and amino functionalities, makes it a versatile building block, particularly in the field of medicinal chemistry. This document provides detailed application notes for researchers utilizing this compound in the synthesis of biologically active molecules, with a focus on its role in the development of potential therapeutics for drug-resistant cancers.[1][2]

Data Presentation

The physicochemical properties of this compound are summarized in Table 1, providing essential data for experimental design and execution.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 72072-16-3[1][2][3]
Molecular Formula C₁₁H₁₇N[1][3]
Molecular Weight 163.26 g/mol [1]
Boiling Point 264.3 ± 9.0 °C (Predicted)[3]
Density 0.939 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.75 ± 0.10 (Predicted)[3]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[3]

Application in Medicinal Chemistry: Synthesis of MDR Protein Antagonists

A primary application of this compound is in the synthesis of substituted acetamides, which have been identified as antagonists of multidrug resistance (MDR) proteins.[1][2] These proteins are a significant cause of resistance to chemotherapy in cancer treatment. One such derivative, SMIP004-7, is a selective inhibitor of mitochondrial Complex I and has demonstrated potent anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2]

The general synthetic approach involves the acylation of the aniline nitrogen of this compound. A common and efficient method for this transformation is the reaction with an acyl chloride, such as chloroacetyl chloride, in the presence of a base.[4][5]

Experimental Protocols

This section details the protocol for the synthesis of an N-substituted acetamide derivative from this compound, a key step in the preparation of MDR protein antagonists.

Protocol: Synthesis of 2-chloro-N-(4-butyl-2-methylphenyl)acetamide

This protocol outlines the synthesis of 2-chloro-N-(4-butyl-2-methylphenyl)acetamide, an important intermediate for further functionalization.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]

  • Anhydrous Tetrahydrofuran (THF)[4]

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

Reaction Scheme:

reaction_scheme reactant1 This compound product 2-chloro-N-(4-butyl-2-methylphenyl)acetamide reactant1->product Base (TEA or DBU) THF, 0°C to rt reactant2 + Chloroacetyl Chloride

Caption: Acylation of this compound.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (1.2 equivalents of TEA or DBU) to the solution with stirring.[4]

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[4]

  • Filter the solid product, wash with water, and dry under vacuum.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data: The yields for the acylation of aromatic amines with chloroacetyl chloride are generally high.

Table 2: Expected Yield for the Synthesis of N-aryl acetamides

ReactantProductTypical Yield (%)
Aromatic AminesN-aryl-2-chloroacetamides75 - 95[4]

Experimental Workflow Visualization

The overall experimental process can be visualized as a workflow diagram.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification A Dissolve this compound in anhydrous THF B Cool to 0°C A->B C Add Base B->C D Add Chloroacetyl Chloride C->D E Stir at Room Temperature (3-6 hours) D->E F Monitor by TLC E->F G Pour into Cold Water F->G H Filter Precipitate G->H I Wash with Water H->I J Dry under Vacuum I->J K Recrystallize from Ethanol J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for synthesis and purification.

References

Application Notes and Protocols: SMIP004 [N-(4-butyl-2-methyl-phenyl) acetamide], a Derivative of 4-Butyl-2-methylaniline, as a Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SMIP004, chemically known as N-(4-butyl-2-methyl-phenyl) acetamide, is a novel small molecule that has been identified as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Derived from 4-Butyl-2-methylaniline, SMIP004 and its analogs, such as SMIP004-7, represent a unique class of ubiquinone uncompetitive inhibitors. These compounds do not act on the conventional quinone-binding site but rather target a distinct N-terminal region of the catalytic subunit NDUFS2. This interaction leads to a rapid disassembly of Complex I, disruption of the mitochondrial respiratory chain, and subsequent induction of oxidative stress and apoptosis in cancer cells. These characteristics make SMIP004 and its derivatives valuable tools for research in cancer metabolism, mitochondrial biology, and drug development.

Mechanism of Action

SMIP004 exerts its inhibitory effect on mitochondrial Complex I through a distinct mechanism. Unlike many known Complex I inhibitors that compete with ubiquinone, SMIP004 acts as an uncompetitive inhibitor. This mode of inhibition suggests that SMIP004 binds to the enzyme-substrate complex. The primary molecular target of SMIP004 within Complex I is the NDUFS2 subunit, a core component of the complex. The binding of SMIP004 to NDUFS2 is reported to cause a rapid disassembly of the entire Complex I machinery. This disruption of Complex I leads to a cascade of downstream cellular events, including the inhibition of cellular respiration, an increase in mitochondrial reactive oxygen species (ROS) production, and the activation of pro-apoptotic signaling pathways.

SMIP004 SMIP004 [N-(4-butyl-2-methyl-phenyl) acetamide] NDUFS2 NDUFS2 Subunit SMIP004->NDUFS2 Binds to Disassembly Complex I Disassembly SMIP004->Disassembly Induces ComplexI Mitochondrial Complex I NDUFS2->ComplexI Is a subunit of Respiration Inhibition of Mitochondrial Respiration Disassembly->Respiration ROS Increased Mitochondrial ROS Disassembly->ROS Apoptosis Induction of Apoptosis Respiration->Apoptosis ROS->Apoptosis

Figure 1. Simplified signaling pathway of SMIP004-induced apoptosis.

Data Presentation

The following tables summarize the available quantitative data on the biological effects of SMIP004 and its analog SMIP004-7.

CompoundCell LineAssayIC50 (µM)Reference
SMIP004LNCaP-S14Cell Viability3.53Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via UPR Signaling
SMIP004-7LNCaP-S14Cell Viability0.68Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via UPR Signaling
CompoundEffect on Tumor GrowthModel SystemReference
SMIP004-7Potently suppressed tumor growth, with complete inhibition in 3 out of 6 animals.LNCaP-S14 prostate cancer xenografts in miceSmall Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via UPR Signaling
SMIP004-7Inhibited the growth of triple-negative breast cancer transplants.Triple-negative breast cancer xenograftsMetabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing mitochondrial Complex I inhibition and cellular respiration.

Protocol 1: In Vitro Mitochondrial Complex I Activity Assay

This protocol describes a method to determine the direct inhibitory effect of a compound on the enzymatic activity of mitochondrial Complex I.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Protein_Quant Determine Protein Concentration Mito_Isolation->Protein_Quant Assay_Setup Set up reaction in microplate: Mitochondria, Buffer, CoQ1, Antimycin A Protein_Quant->Assay_Setup Reagent_Prep Prepare Reagents (NADH, CoQ1, Inhibitor) Reagent_Prep->Assay_Setup Preincubation Pre-incubate with SMIP004 or vehicle control Assay_Setup->Preincubation Initiation Initiate reaction with NADH Preincubation->Initiation Measurement Measure NADH oxidation at 340 nm Initiation->Measurement Rate_Calc Calculate rate of NADH oxidation Measurement->Rate_Calc IC50_Calc Determine IC50 value Rate_Calc->IC50_Calc

Figure 2. Experimental workflow for Complex I activity assay.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer (e.g., 25 mM MOPS, 25 mM KCl, pH 7.4)

  • NADH

  • Coenzyme Q1 (Ubiquinone-1)

  • Antimycin A (Complex III inhibitor)

  • Rotenone (Complex I inhibitor, for positive control)

  • SMIP004

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA assay).

  • Reagent Preparation: Prepare stock solutions of NADH, Coenzyme Q1, Antimycin A, Rotenone, and SMIP004 in appropriate solvents.

  • Assay Setup: a. In each well of the 96-well plate, add 25 µg of isolated mitochondria. b. Add mitochondrial respiration buffer to a final volume of 180 µL. c. Add Antimycin A to a final concentration of 50 nM to inhibit Complex III. d. Add Coenzyme Q1 to a final concentration of 100 µM. e. Add varying concentrations of SMIP004 to the test wells. Include a vehicle control (solvent only) and a positive control (Rotenone, e.g., 100 nM).

  • Pre-incubation: Pre-incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of NADH solution to each well to a final concentration of 200 µM.

  • Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: a. Calculate the rate of NADH oxidation (ΔA340/min) for each condition. b. Normalize the rates to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the SMIP004 concentration and determine the IC50 value.

Protocol 2: Cellular Oxygen Consumption Rate (OCR) Assay

This protocol outlines the use of extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the effect of SMIP004 on mitochondrial respiration in intact cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • SMIP004

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare stock solutions of SMIP004, oligomycin, FCCP, and rotenone/antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Cell Preparation: a. Remove the cell culture medium from the microplate. b. Wash the cells twice with pre-warmed assay medium. c. Add the final volume of pre-warmed assay medium to each well. d. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Assay Execution: a. Place the cell culture microplate and the sensor cartridge in the Seahorse XF Analyzer. b. Program the instrument to perform a mitochondrial stress test. This typically involves sequential injections of the test compound (SMIP004), oligomycin, FCCP, and rotenone/antimycin A. c. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.

  • Data Analysis: a. Normalize the OCR data to cell number or protein content. b. Analyze the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, in the presence and absence of SMIP004.

Troubleshooting

  • Low Complex I activity: Ensure mitochondria are freshly isolated and have good integrity. Optimize substrate concentrations.

  • High variability in OCR measurements: Ensure consistent cell seeding and proper plate washing. Check for and eliminate bubbles in the wells.

  • Inconsistent compound effects: Verify the concentration and stability of the compound stock solutions.

Ordering Information

ProductSupplier
This compoundVarious chemical suppliers
SMIP004 [N-(4-butyl-2-methyl-phenyl) acetamide]Maybridge, Ryan Scientific
Mitochondrial Complex I Activity Assay KitsAbcam, Sigma-Aldrich, Cayman Chemical
Seahorse XF Analyzers and ConsumablesAgilent Technologies

Application Notes and Protocols: 4-Butyl-2-methylaniline in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Butyl-2-methylaniline and its derivatives, particularly SMIP004 and its analog SMIP004-7, in the context of cancer research. The protocols detailed below are based on established methodologies for evaluating the anti-cancer properties of these compounds.

Introduction

This compound serves as a crucial scaffold for the synthesis of potent anti-cancer agents. Its derivatives have demonstrated significant efficacy in preclinical cancer models, particularly in aggressive and difficult-to-treat cancers such as triple-negative breast cancer and prostate cancer. The primary mechanism of action for these compounds involves the induction of cancer cell-selective apoptosis through the disruption of mitochondrial function and activation of cellular stress pathways.

One of the most studied derivatives is N-(4-butyl-2-methylphenyl)acetamide, also known as SMIP004, and its more potent analog, SMIP004-7. These compounds act as inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of events culminating in programmed cell death.[1]

Mechanism of Action

The anti-cancer activity of this compound derivatives, exemplified by SMIP004-7, is multifaceted. The core mechanism revolves around the inhibition of mitochondrial respiration.

  • Mitochondrial Complex I Inhibition: SMIP004-7 acts as an uncompetitive inhibitor of mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][2]

  • Oxidative Stress and the Unfolded Protein Response (UPR): The surge in mitochondrial ROS induces oxidative stress, which in turn triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][4]

  • Downstream Signaling and Apoptosis: Activation of the UPR leads to several downstream effects, including:

    • Cell Cycle Arrest: Rapid degradation of Cyclin D1, a key regulator of cell cycle progression, leading to G1 phase arrest.[3][4]

    • Downregulation of Pro-Survival Factors: In prostate cancer models, SMIP004 has been shown to downregulate the androgen receptor.[3][4]

    • Activation of Pro-Apoptotic Signaling: The UPR activates pro-apoptotic signaling cascades, including the MAPK pathway, ultimately leading to programmed cell death.[3][4]

This targeted mechanism of action makes these compounds promising candidates for therapies that selectively eliminate cancer cells while sparing normal, healthy cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of SMIP004 and its derivatives.

Table 1: In Vitro Cytotoxicity of SMIP004-7

Cell LineCancer TypeIC50 (µM)
LNCaP-S14Prostate Cancer~3.53 (for SMIP004)
LAPC4Prostate Cancer~0.68

Data extracted from studies on SMIP004 and its analog SMIP004-7, demonstrating potent cytotoxicity in prostate cancer cell lines.

Table 2: In Vivo Efficacy of SMIP004-7 in Xenograft Models

Cancer ModelTreatmentDosageDurationTumor Growth Inhibition
LNCaP-S14 XenograftSMIP004-750 mg/kg (i.p. daily)10 days~40% reduction in final tumor weight
MDA-MB-231 XenograftSMIP004-7Not specified3 weeks~5-fold inhibition of tumor growth

This data highlights the significant in vivo anti-tumor activity of SMIP004-7 in both prostate and triple-negative breast cancer models.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-cancer effects of this compound derivatives.

Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004)

Objective: To synthesize SMIP004 via acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Add pyridine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-(4-butyl-2-methylphenyl)acetamide.

  • Confirm the structure of the final product using techniques such as NMR and Mass Spectrometry.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative (e.g., SMIP004-7) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound derivatives on the expression levels of key signaling proteins.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, PARP, p-PERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations and for different time points.

  • Lyse the cells using lysis buffer and collect the total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins based on molecular weight using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize the protein expression levels.

Protocol 4: Triple-Negative Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound derivatives.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Triple-negative breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound derivative formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., SMIP004-7 at 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathway of this compound Derivatives

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus 4-Butyl-2-methylaniline_Derivative This compound Derivative (SMIP004-7) Mito_Complex_I Mitochondrial Complex I 4-Butyl-2-methylaniline_Derivative->Mito_Complex_I Inhibition ROS ↑ Reactive Oxygen Species (ROS) Mito_Complex_I->ROS ATP ↓ ATP Production Mito_Complex_I->ATP UPR Unfolded Protein Response (UPR) Activation ROS->UPR MAPK MAPK Pathway Activation UPR->MAPK CyclinD1_Deg ↓ Cyclin D1 (Proteasomal Degradation) UPR->CyclinD1_Deg AR_Down ↓ Androgen Receptor (in Prostate Cancer) UPR->AR_Down Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest CyclinD1_Deg->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound derivatives in cancer cells.

Experimental Workflow for In Vivo Xenograft Study

Experimental_Workflow Start Start Cell_Culture 1. Culture Triple-Negative Breast Cancer Cells (MDA-MB-231) Start->Cell_Culture Injection 2. Subcutaneous Injection of Cells into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth 3. Allow Tumors to Reach Palpable Size (100-200 mm³) Injection->Tumor_Growth Randomization 4. Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment 5. Administer this compound Derivative or Vehicle (Daily) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint 7. Euthanize Mice at Study Endpoint Monitoring->Endpoint Predefined endpoint (e.g., tumor size, time) Analysis 8. Excise Tumors for Weight Measurement and Further Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for a triple-negative breast cancer xenograft study.

References

The Role of 4-Butyl-2-methylaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-butyl-2-methylaniline as a key building block in the synthesis of bioactive molecules. It focuses on the preparation of N-(4-butyl-2-methylphenyl)acetamide, a compound identified as a potent inhibitor of mitochondrial complex I with significant anti-cancer properties.

Introduction

This compound is a substituted aniline that serves as a versatile precursor in medicinal chemistry. Its incorporation into molecular scaffolds has led to the discovery of compounds with notable biological activities. A prominent example is the synthesis of N-acyl derivatives, particularly N-(4-butyl-2-methylphenyl)acetamide (also known as SMIP004), which has been demonstrated to induce cancer-cell selective apoptosis. This compound disrupts mitochondrial respiration, leading to oxidative stress, cell cycle arrest, and programmed cell death, highlighting its potential as a therapeutic agent in oncology.

Bioactive Molecules Derived from this compound

The primary bioactive molecule of interest derived from this compound is N-(4-butyl-2-methylphenyl)acetamide . This compound has been identified as a selective inhibitor of mitochondrial complex I, a critical enzyme complex in the electron transport chain.

Mechanism of Action

Inhibition of mitochondrial complex I by N-(4-butyl-2-methylphenyl)acetamide disrupts the normal flow of electrons, leading to a cascade of cellular events:

  • Decreased ATP Production: The primary function of the electron transport chain is to generate a proton gradient for ATP synthesis. Inhibition of complex I hampers this process, leading to energy depletion within the cancer cell.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron flow can lead to the leakage of electrons and the formation of superoxide and other reactive oxygen species. This induces oxidative stress, which can damage cellular components and trigger apoptosis.

  • Activation of Stress-Response Pathways: The cellular stress induced by mitochondrial dysfunction activates signaling pathways such as the unfolded protein response (UPR) and AMP-activated protein kinase (AMPK). These pathways can, in turn, modulate cell growth, proliferation, and apoptosis.

  • Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of cell cycle arrest, primarily at the G1 phase, and the initiation of the apoptotic cascade, leading to the selective death of cancer cells.

Data Presentation

Table 1: Physicochemical Properties of N-(4-butyl-2-methylphenyl)acetamide
PropertyValue
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS Number 34919-44-1
Appearance White to off-white solid
Melting Point 98-100 °C
Solubility Soluble in DMSO, Methanol
Table 2: Biological Activity of N-(4-butyl-2-methylphenyl)acetamide and Analogs
CompoundTargetCell LineIC50 (µM)Reference
N-(4-butyl-2-methylphenyl)acetamide (SMIP004) Mitochondrial Complex IProstate Cancer (LNCaP)~10[1]
N-(4-butyl-2-methylphenyl)acetamide (SMIP004) Mitochondrial Complex IBreast Cancer (MDA-MB-231)Not specified[1]
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivative (8a) Not SpecifiedCervical Cancer (HeLa)1.3 ± 0.14
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivative (8a) Not SpecifiedGlioblastoma (U87)Not specified

Note: The data for SMIP004 is qualitative in the primary literature found; specific IC50 values were not detailed in the referenced text. The data for the thiazole derivative is provided for structural comparison and to highlight the activity of related acetamide structures.

Experimental Protocols

Synthesis of N-(4-butyl-2-methylphenyl)acetamide

This protocol describes the synthesis of N-(4-butyl-2-methylphenyl)acetamide via the acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-butyl-2-methylphenyl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthetic Pathway of N-(4-butyl-2-methylphenyl)acetamide

synthetic_pathway reactant1 This compound product N-(4-butyl-2-methylphenyl)acetamide reactant1->product Acylation reactant2 Acetyl Chloride / Acetic Anhydride reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) reagents->product workflow start Start: Dissolve this compound in DCM add_base Add Triethylamine and cool to 0°C start->add_base add_acyl Add Acetyl Chloride/Acetic Anhydride add_base->add_acyl react Stir at room temperature (2-4h) add_acyl->react workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) react->workup dry Dry organic layer and concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure N-(4-butyl-2-methylphenyl)acetamide characterize->end signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol complexI Mitochondrial Complex I etc Electron Transport Chain atp ATP Production complexI->atp Decreased ros ROS Production complexI->ros Increased etc->atp Normal Function ampk AMPK Activation upr Unfolded Protein Response (UPR) ros->upr cyclinD1 Cyclin D1 Degradation ros->cyclinD1 ar Androgen Receptor Downregulation ros->ar inhibitor N-(4-butyl-2-methylphenyl)acetamide inhibitor->complexI Inhibition apoptosis Apoptosis ampk->apoptosis mapk MAPK Activation upr->mapk mapk->apoptosis cell_cycle_arrest G1 Cell Cycle Arrest cyclinD1->cell_cycle_arrest ar->cell_cycle_arrest

References

Application Notes and Protocols: 4-Butyl-2-methylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established chemistry of substituted anilines and their applications in polymer science. Direct experimental data and established protocols for 4-Butyl-2-methylaniline are limited in publicly available scientific literature. Therefore, the presented methodologies and data are illustrative and intended to serve as a foundational guide for research and development.

Introduction

This compound is a substituted aromatic amine with potential applications in polymer chemistry, primarily as a monomer for the synthesis of functional polymers and as a curing agent for epoxy resins. Its molecular structure, featuring a butyl group and a methyl group on the aniline ring, is anticipated to influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical characteristics. The butyl group can enhance solubility in organic solvents and introduce flexibility, while the methyl group can affect the electronic properties and reactivity of the aniline moiety.

Potential Application 1: Monomer for the Synthesis of Substituted Polyaniline

Substituted anilines can be polymerized to form polyanilines with tailored properties. The presence of substituents on the aniline ring can significantly impact the solubility, processability, and conductivity of the resulting polymers[1][2]. This compound can be envisioned as a monomer for creating a soluble and processable conductive polymer.

Experimental Protocol: Oxidative Polymerization of this compound

This protocol describes the chemical oxidative polymerization of this compound to synthesize poly(this compound).

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol (for washing)

  • Ammonia solution (for de-doping, if required)

  • Distilled water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5 °C) using a magnetic stirrer.

  • Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate (APS) in 1 M HCl. The molar ratio of monomer to oxidant is a critical parameter and can be varied (e.g., 1:1 or 1:1.25).

  • Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution. The reaction mixture is expected to change color, indicating the onset of polymerization. Continue stirring for a set duration (e.g., 24 hours) at the controlled temperature.

  • Polymer Isolation: After the reaction is complete, the precipitated polymer is collected by filtration.

  • Washing: Wash the polymer powder sequentially with 1 M HCl and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

Data Presentation: Illustrative Properties of Poly(this compound)

The following table summarizes hypothetical quantitative data for poly(this compound) synthesized with varying monomer-to-oxidant ratios. This data is for illustrative purposes to guide experimental design.

Monomer:Oxidant RatioYield (%)Molecular Weight (Mw, g/mol )Conductivity (S/cm)Solubility in NMP (mg/mL)
1:17515,0001 x 10⁻³20
1:1.258518,0005 x 10⁻³15

NMP: N-Methyl-2-pyrrolidone

Diagram: Oxidative Polymerization Workflow

G Workflow for Oxidative Polymerization of this compound A 1. Prepare Monomer Solution (this compound in 1 M HCl) C 3. Polymerization (Dropwise addition of oxidant to monomer solution at 0-5 °C) A->C B 2. Prepare Oxidant Solution (Ammonium Persulfate in 1 M HCl) B->C D 4. Polymer Isolation (Filtration) C->D E 5. Washing (with 1 M HCl and Methanol) D->E F 6. Drying (Vacuum oven at 60 °C) E->F G Poly(this compound) Powder F->G

Caption: A schematic workflow for the synthesis of poly(this compound).

Potential Application 2: Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents for epoxy resins, leading to thermosets with high thermal stability and chemical resistance. Structurally similar compounds to this compound, such as 4,4'-Methylenebis(N-sec-butylaniline), are known to be effective curing agents for epoxy resins[3][4]. The amine group of this compound can react with the epoxide groups of the resin to form a crosslinked network.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

This protocol outlines the procedure for using this compound as a curing agent for a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (curing agent)

  • Acetone (optional, for viscosity reduction)

  • Mold release agent

  • Molding plates (e.g., glass or steel)

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is typically used.

  • Mixing: Preheat the epoxy resin to a moderate temperature (e.g., 60 °C) to reduce its viscosity. Add the calculated amount of this compound to the preheated resin.

  • Degassing: Stir the mixture thoroughly for 5-10 minutes until a homogeneous blend is obtained. If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Apply a mold release agent to the molding plates. Pour the resin-curing agent mixture into the mold.

  • Curing Schedule: Place the filled mold in an oven and cure according to a predefined schedule. A typical curing schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 100 °C followed by 2 hours at 150 °C).

  • Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature before demolding the cured epoxy sheet.

Data Presentation: Illustrative Properties of Cured Epoxy Resin

The following table presents hypothetical data for an epoxy resin cured with this compound, illustrating the effect of different curing temperatures.

Curing Temperature (°C)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
120130704.5
150145853.8

Diagram: Epoxy Curing Mechanism

G Curing Reaction of Epoxy Resin with this compound cluster_reactants Reactants A Epoxy Resin (with epoxide groups) C Mixing and Heating A->C B This compound (with amine groups) B->C D Crosslinked Polymer Network C->D Curing Process (Ring-opening reaction)

Caption: The reaction mechanism of epoxy curing with an amine agent.

References

Application Notes and Protocols for 4-Butyl-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for derivatives of 4-Butyl-2-methylaniline, a versatile scaffold for the development of novel therapeutic agents. The primary focus is on its application in cancer research, specifically through the synthesis of acetamide and quinazoline derivatives that exhibit potent anti-cancer properties.

Introduction

This compound serves as a crucial starting material for the synthesis of biologically active molecules. Its derivatives have shown significant promise in targeting key pathways involved in cancer cell proliferation and survival. This document will detail the applications of two main classes of derivatives: N-acetamide derivatives, exemplified by SMIP004-7, and 4-anilinoquinazoline derivatives.

Application 1: N-(4-butyl-2-methylphenyl)acetamide (SMIP004-7) as a Mitochondrial Complex I Inhibitor

SMIP004-7, an N-acetamide derivative of this compound, is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition leads to mitochondrial disruption, increased oxidative stress, and ultimately, cancer cell death.[3][4][5] SMIP004-7 has demonstrated significant anti-tumor activity in preclinical models of prostate and breast cancer.[3]

Quantitative Data
CompoundTargetIC50Cell LineAntitumor Activity (in vivo)Reference
SMIP004-3.53 µMLAPC4 (Prostate Cancer)-[3]
SMIP004-7Mitochondrial Complex I620 nMLNCaP-S14 (Prostate Cancer)Potent suppression of tumor growth[3]
SMIP004-7Mitochondrial Complex I0.68 µMLAPC4 (Prostate Cancer)Profound tumor inhibitory activity[3]
GefitinibEGFR3 µMA431 (Skin Epidermoid Carcinoma)-[6]
Compound 30EGFR3.5 µMA431 (Skin Epidermoid Carcinoma)-[6]
Compound 33EGFR3 µMA431 (Skin Epidermoid Carcinoma)-[6]
Compound 8aEGFR/VEGFR-21.78 µMA431 (Human Carcinoma)-[7]
Compound 9aTubulin25-682 nMVarious Cancer Cell Lines57.0% tumor mass change (SM-7721 xenograft)[8]
Signaling Pathway

The mechanism of action of SMIP004-7 involves the disruption of the mitochondrial electron transport chain, leading to a cascade of cellular events.

SMIP004_7_Pathway SMIP004_7 SMIP004-7 Mito_Complex_I Mitochondrial Complex I (NDUFS2) SMIP004_7->Mito_Complex_I inhibits ROS Increased ROS Mito_Complex_I->ROS leads to UPR Unfolded Protein Response (UPR) ROS->UPR CyclinD1_Degradation Cyclin D1 Degradation ROS->CyclinD1_Degradation AR_Downregulation Androgen Receptor Downregulation ROS->AR_Downregulation MAPK_Activation MAPK Activation UPR->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest CyclinD1_Degradation->Cell_Cycle_Arrest AR_Downregulation->Cell_Cycle_Arrest

Mechanism of SMIP004-7 induced apoptosis.
Experimental Protocols

Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004-7)

This protocol is adapted from general methods for the synthesis of N-arylacetamides.

Materials:

  • This compound

  • Acetic anhydride

  • Acetonitrile

  • Water

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(4-butyl-2-methylphenyl)acetamide.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., LNCaP-S14, LAPC4)

  • Complete cell culture medium

  • SMIP004-7 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of SMIP004-7 in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SMIP004-7. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Application 2: 4-Anilinoquinazoline Derivatives as Kinase Inhibitors

Derivatives of 4-anilinoquinazoline are a well-established class of kinase inhibitors used in cancer therapy. While direct synthesis from this compound is not widely reported, its structural features make it a viable starting material for novel analogs. The general structure allows for diverse substitutions on the aniline ring, which can be exploited to target various kinases like EGFR and VEGFR.[7]

Experimental Workflow: Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

anilinoquinazoline_synthesis start Substituted Anthranilic Acid step1 Cyclization with Formamide start->step1 intermediate1 Quinazolinone Intermediate step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 4-Chloroquinazoline Intermediate step2->intermediate2 step3 Nucleophilic Substitution with this compound intermediate2->step3 product 4-(4-butyl-2-methylanilino) quinazoline Derivative step3->product

General synthetic workflow for 4-anilinoquinazolines.
Experimental Protocols

Protocol 3: General Synthesis of 4-(4-butyl-2-methylanilino)quinazoline Derivatives

This protocol provides a general procedure for the synthesis of 4-anilinoquinazoline derivatives, which could be adapted using this compound.

Materials:

  • Substituted 2-aminobenzoic acid

  • Formamide

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • This compound

  • Inert solvent (e.g., isopropanol, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of the Quinazolinone Intermediate

  • Heat a mixture of the substituted 2-aminobenzoic acid and an excess of formamide at 120-140°C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the quinazolinone intermediate.

Step 2: Synthesis of the 4-Chloroquinazoline Intermediate

  • Reflux the quinazolinone intermediate in an excess of thionyl chloride or with oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF for 2-4 hours.

  • Remove the excess thionyl chloride or solvent under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the crude 4-chloroquinazoline intermediate.

Step 3: Synthesis of the Final 4-(4-butyl-2-methylanilino)quinazoline Derivative

  • Dissolve the 4-chloroquinazoline intermediate and this compound (1-1.2 equivalents) in a suitable solvent such as isopropanol or DMF.

  • Add a base (e.g., triethylamine) to the mixture.

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final product.

Protocol 4: Kinase Inhibition Assay

Materials:

  • Purified kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized 4-anilinoquinazoline derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., measuring the amount of ADP produced).

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Butyl-2-methylaniline, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, which often involves alkylation and reduction steps, potential impurities may include:

  • Starting Materials: o-Toluidine, 1-bromobutane (or other butylating agents), and unreacted intermediates.

  • Isomers: Positional isomers such as 2-Butyl-6-methylaniline or 4-Butyl-3-methylaniline.

  • Over-alkylation Products: N-butylated or di-butylated anilines.

  • Oxidation Products: Anilines are susceptible to air oxidation, leading to the formation of colored impurities and polymeric materials.[1] Freshly purified aniline is almost colorless, but exposure to air can cause it to darken to yellow or red.[1]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, ethanol) and any remaining acids or bases.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Vacuum Distillation: Ideal for separating volatile compounds with different boiling points. Given that this compound is a liquid at room temperature with a predicted boiling point of 264.3°C, vacuum distillation is a highly effective method to remove less volatile impurities like polymeric materials and salts, as well as more volatile impurities.[2][3]

  • Column Chromatography: Useful for separating compounds with different polarities. Silica gel is a common stationary phase for the purification of anilines.[4][5] This method is effective for removing isomers and other structurally similar impurities.

  • Recrystallization (as a salt): While this compound is an oil, it can be converted to a solid salt (e.g., hydrochloride or oxalate salt) which can then be purified by recrystallization. The purified salt can then be neutralized to regenerate the pure amine. This is particularly useful for removing non-basic impurities.

Q3: How can I assess the purity of my purified this compound?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to both separate and identify volatile compounds in a mixture, providing a good indication of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound by separating it from non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and can be used to detect and quantify impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling No boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before starting.
High heating rate.Reduce the heating rate to allow for smooth boiling.
Product is still colored after distillation Co-distillation of colored impurities.Ensure the vacuum is stable and the temperature is controlled. A second distillation may be necessary.
Thermal decomposition.Lower the distillation temperature by using a higher vacuum.
Low recovery Leaks in the distillation setup.Check all joints and connections for a proper seal. Use vacuum grease on ground glass joints.
Distillation temperature too low.Ensure the heating mantle is set to an appropriate temperature and the flask is well-insulated.
Hold-up in the distillation column.Use a short-path distillation apparatus for smaller quantities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate solvent system.Optimize the mobile phase polarity. A common starting point for anilines is a mixture of hexane and ethyl acetate.[5]
Compound streaking on the column Compound is too polar for the chosen solvent system.Gradually increase the polarity of the eluent. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help reduce streaking for basic compounds like anilines.
Column is overloaded.Use a larger column or reduce the amount of sample loaded.
Colored impurities co-elute with the product Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different solvent system.
Low recovery Compound is irreversibly adsorbed onto the silica gel.Add a small amount of a more polar solvent or triethylamine to the eluent to help desorb the compound.
Cracks or channels in the silica gel packing.Ensure the column is packed carefully and evenly.
Recrystallization (as a salt)
Problem Possible Cause Solution
No crystals form upon cooling Solution is not saturated.Evaporate some of the solvent to concentrate the solution.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the salt.Choose a solvent with a lower boiling point.
The compound is too soluble in the chosen solvent even at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility when cold.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the charcoal is filtered out while the solution is still hot.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing non-volatile and some volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and tubing

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum grease

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump with a trap in between.

  • Slowly turn on the vacuum and allow the pressure to stabilize.

  • Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.

  • Collect the fraction that distills at the expected boiling point for the applied pressure. The predicted boiling point at atmospheric pressure is 264.3°C.[2][3] Under vacuum, the boiling point will be significantly lower.

  • Once the desired fraction has been collected, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Small flasks or test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Determine an appropriate solvent system by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. A good starting point is 20% ethyl acetate in hexane.[5] The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Prepare the column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by running TLC plates of the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for Anilines (General Data)

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation >99%Effective for large quantities; removes non-volatile and some volatile impurities.Not effective for separating compounds with similar boiling points; potential for thermal degradation.
Column Chromatography >98%Excellent for separating isomers and compounds with different polarities.Can be time-consuming and requires larger volumes of solvent; potential for sample loss on the column.
Recrystallization (as salt) >99.5%Highly effective for removing soluble impurities and achieving high purity.Requires an additional step to form and then neutralize the salt; some product loss is inevitable.

Note: The purity levels are typical for aniline derivatives and may vary for this compound depending on the nature of the crude material.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis1 Purity Assessment (TLC, GC-MS) Crude->Analysis1 Distillation Vacuum Distillation Analysis1->Distillation High boiling impurities Chromatography Column Chromatography Analysis1->Chromatography Isomeric impurities Recrystallization Salt Formation & Recrystallization Analysis1->Recrystallization Non-basic impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Neutralization Neutralization Recrystallization->Neutralization Neutralization->PureProduct Analysis2 Final Purity Analysis (GC-MS, NMR) PureProduct->Analysis2

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered ImpureProduct Product is Impure Start->ImpureProduct LowYield Low Yield Start->LowYield CheckPurity Identify Impurities (GC-MS, NMR) ImpureProduct->CheckPurity Yes CheckLoss Identify Source of Loss LowYield->CheckLoss Yes ChooseMethod Select Alternative Purification Method CheckPurity->ChooseMethod Impurities Identified Distillation Optimize Distillation Parameters ChooseMethod->Distillation Different Boiling Points Chromatography Optimize Chromatography Conditions ChooseMethod->Chromatography Different Polarities Recrystallization Optimize Recrystallization Solvent ChooseMethod->Recrystallization Different Solubilities OptimizeDistillation Check for Leaks, Adjust Temperature CheckLoss->OptimizeDistillation Distillation OptimizeChroma Check Packing, Adjust Eluent CheckLoss->OptimizeChroma Chromatography OptimizeRecryst Change Solvent, Control Cooling Rate CheckLoss->OptimizeRecryst Recrystallization

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the synthesis of 4-Butyl-2-methylaniline. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthesis routes for this compound?

A1: The synthesis of this compound can be approached through several routes, primarily involving the introduction of the butyl group and the reduction of a nitro group or acylation followed by reduction. Two common pathways are:

  • Route A: Friedel-Crafts Alkylation/Acylation of o-Toluidine: This involves the direct butylation or acylation of o-toluidine followed by reduction.

  • Route B: Nitration of 4-Butylaniline and Subsequent Reduction: This route starts with 4-butylaniline, which is nitrated and then the nitro group is reduced to an amine.

Q2: My final product of this compound shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are the likely impurities?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Based on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual o-toluidine or 4-butylaniline.

  • Isomeric Products: Positional isomers such as 2-butyl-4-methylaniline or 3-butyl-2-methylaniline may form depending on the directing effects of the substituents on the aromatic ring.

  • Over-alkylation/Acylation Products: Di- or tri-butylated/acylated products can form if the reaction conditions are too harsh or the stoichiometry is not well-controlled.[1][2]

  • Byproducts from Reduction: If a nitro-intermediate is used, incomplete reduction can lead to hydroxylamines or azo compounds.[3]

Q3: I am using a Friedel-Crafts reaction to introduce the butyl group and I am getting a low yield of the desired product. What could be the issue?

A3: Low yields in Friedel-Crafts reactions can be attributed to several factors:

  • Catalyst Deactivation: The amine group in o-toluidine can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1] It is often necessary to protect the amine group (e.g., by acetylation) before the Friedel-Crafts reaction.

  • Carbocation Rearrangement: When using n-butyl chloride, the primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butyl isomers.

  • Polyalkylation: The alkylated product can be more reactive than the starting material, leading to the addition of multiple butyl groups.[1] Using a large excess of the aniline can help to minimize this.

Q4: What analytical methods are recommended for identifying and quantifying impurities in my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and providing structural information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is crucial for their definitive identification.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the impurities.[1]

Summary of Potential Impurities

The following table summarizes the potential impurities, their likely origin, and recommended analytical techniques for detection.

Impurity NameChemical StructurePotential OriginRecommended Analytical Technique(s)
o-ToluidineC₇H₉NUnreacted starting material (Route A)HPLC, GC-MS
4-ButylanilineC₁₀H₁₅NUnreacted starting material (Route B)HPLC, GC-MS
2-Butyl-4-methylanilineC₁₁H₁₇NIsomeric byproduct from Friedel-Crafts reactionGC-MS, NMR
Di-butylated methylanilineC₁₅H₂₅NOver-alkylation side productGC-MS, HPLC
N-acetyl-o-toluidineC₉H₁₁NOIncomplete deprotection of protecting groupHPLC, LC-MS
4-Butyl-2-nitrotolueneC₁₁H₁₅NO₂Unreacted intermediate from reduction stepHPLC, LC-MS
4-Butyl-2-methyl-hydroxylamineC₁₁H₁₇NOIncomplete reduction of nitro groupLC-MS

Experimental Protocols

Example Protocol: Synthesis via Friedel-Crafts Acylation and Reduction (Route A)

  • Protection of the Amine Group: o-Toluidine is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(2-methylphenyl)acetamide.

  • Friedel-Crafts Acylation: The protected o-toluidine is then reacted with butyryl chloride and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane). The reaction is typically carried out at a low temperature to control selectivity.

  • Hydrolysis (Deprotection): The resulting N-(4-butyryl-2-methylphenyl)acetamide is hydrolyzed using an acid or base to remove the acetyl group.

  • Clemmensen or Wolff-Kishner Reduction: The ketone is reduced to an alkane. For the Clemmensen reduction, amalgamated zinc and hydrochloric acid are used.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or distillation.

Impurity Formation Pathway

The following diagram illustrates the potential points of impurity formation during a plausible synthetic route for this compound.

G Potential Impurity Formation in this compound Synthesis cluster_route_a Route A: From o-Toluidine cluster_route_b Route B: From 4-Butylaniline o-Toluidine o-Toluidine Protection Protection o-Toluidine->Protection Unreacted o-Toluidine Unreacted o-Toluidine o-Toluidine->Unreacted o-Toluidine N-acetyl-o-toluidine N-acetyl-o-toluidine Protection->N-acetyl-o-toluidine Friedel-Crafts Acylation Friedel-Crafts Acylation N-acetyl-o-toluidine->Friedel-Crafts Acylation Acylated Intermediate Acylated Intermediate Friedel-Crafts Acylation->Acylated Intermediate Isomeric Products Isomeric Products Friedel-Crafts Acylation->Isomeric Products Over-acylation Over-acylation Friedel-Crafts Acylation->Over-acylation Reduction Reduction Acylated Intermediate->Reduction Deprotection Deprotection Reduction->Deprotection This compound This compound Deprotection->this compound Incomplete Deprotection Incomplete Deprotection Deprotection->Incomplete Deprotection 4-Butylaniline 4-Butylaniline Nitration Nitration 4-Butylaniline->Nitration Unreacted 4-Butylaniline Unreacted 4-Butylaniline 4-Butylaniline->Unreacted 4-Butylaniline 4-Butyl-2-nitrotoluene 4-Butyl-2-nitrotoluene Nitration->4-Butyl-2-nitrotoluene Isomeric Nitro Isomeric Nitro Nitration->Isomeric Nitro Reduction_B Reduction 4-Butyl-2-nitrotoluene->Reduction_B Final_Product_B This compound Reduction_B->Final_Product_B Incomplete Reduction Incomplete Reduction Reduction_B->Incomplete Reduction

Caption: Synthetic pathways and potential impurity formation points.

References

Stability and degradation of 4-Butyl-2-methylaniline under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Butyl-2-methylaniline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration at +4°C is advisable. The compound should be protected from light and air to minimize oxidative and photodegradation. It is also important to store it away from incompatible materials, though specific incompatibilities are not well-documented.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively reported in the literature, based on the known reactivity of substituted anilines, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric impurities. The benzylic protons on the butyl group could also be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce the formation of colored degradation products. Aromatic amines are known to be sensitive to light.[2] Photolytic reactions may involve the formation of radical cations and subsequent dimerization or polymerization.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. While the exact decomposition products are not specified in available literature, heating anilines can lead to polymerization and the release of toxic fumes, including nitrogen oxides.

  • Hydrolysis: this compound is not expected to undergo hydrolysis under neutral conditions as it lacks hydrolyzable functional groups. However, under extreme pH conditions, its solubility and stability might be affected.

Q3: How can I monitor the degradation of this compound and its degradation products?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation products.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can also be used, particularly for volatile impurities. Mass Spectrometry (MS) coupled with either HPLC or GC (LC-MS or GC-MS) is invaluable for the identification of unknown degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration of the compound (yellowing or darkening) upon storage. Oxidation or photodegradation.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature (+4°C).
Appearance of unexpected peaks in the chromatogram during analysis. Degradation of the sample in the analytical solvent or during the experiment.Prepare fresh samples for analysis. Ensure the analytical mobile phase is compatible with the compound and does not induce degradation. Investigate the stability of the compound in the chosen solvent.
Inconsistent results in stability studies. Non-homogeneity of the sample, improper storage between time points, or issues with the analytical method.Ensure the sample is homogeneous before starting the study. Strictly control storage conditions. Validate the stability-indicating method for specificity, linearity, accuracy, and precision.
No significant degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[3] A degradation of 5-20% is generally considered appropriate for method validation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4][5] The following are general protocols that can be adapted.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat the vial in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation (Solution):

    • Expose the stock solution in a photostability chamber to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
Thermal (Solid)Dry Heat48 hours70°C
PhotolyticICH Q1B conditionsAs specifiedAs specified

Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of this compound. The goal is to achieve a noticeable but not complete degradation of the parent compound.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (Solid, 70°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability- Indicating Method (e.g., HPLC) neutralize->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify

Caption: Workflow for forced degradation studies of this compound.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound nitroso Nitroso Derivative parent->nitroso [O] polymer Polymeric Impurities parent->polymer [O] dimer Dimerization Products parent->dimer colored Colored Impurities parent->colored nitro Nitro Derivative nitroso->nitro [O]

Caption: Plausible degradation pathways for this compound.

References

Handling and storage of 4-Butyl-2-methylaniline in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Butyl-2-methylaniline in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

A1: this compound, with the CAS number 72072-16-3, is a chemical compound used in the preparation of various substituted acetamides.[1][2] These acetamides are investigated as antagonists of MDR (multidrug resistance) proteins, which are relevant in the treatment of drug-resistant cancers.[1][2] It also acts as a selective inhibitor of mitochondrial Complex I, which can induce the disassembly of this complex and inhibit the growth of certain cancer cells, such as triple-negative breast cancer xenografts in mice.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: While specific toxicity data for this compound is limited, related aromatic amines are known to be toxic if swallowed, in contact with skin, or if inhaled.[3] It may cause skin and eye irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q3: How should I properly store this compound in the lab?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials and foodstuff containers.[4] Some sources recommend refrigeration for storage.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[4] For eye contact, rinse with pure water for at least 15 minutes.[4] In both instances, it is important to consult a doctor.[4]

Q5: How should I dispose of waste this compound?

A5: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or discharge into sewer systems.[4] Contaminated packaging should be triple-rinsed and can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction color or precipitate Contamination of the reaction vessel or starting materials. Reaction with incompatible materials.Ensure all glassware is scrupulously clean and dry. Review the list of incompatible materials (e.g., strong oxidizing agents, strong acids) and ensure they are not present.[5]
Low product yield in synthesis Impure starting material. Suboptimal reaction conditions (temperature, pressure, solvent).Verify the purity of this compound. Optimize reaction parameters based on literature protocols for similar aromatic amines.
Material has darkened in color during storage Exposure to air or light, leading to oxidation.Store the chemical in a tightly sealed, opaque container, and consider purging the container with an inert gas like nitrogen or argon before sealing.
Difficulty in dissolving the compound Use of an inappropriate solvent.This compound is slightly soluble in chloroform and ethyl acetate.[2][4] Consider these solvents or consult literature for other suitable options depending on the experimental requirements.

Quantitative Data

Property Value Source
CAS Number 72072-16-3[1][4]
Molecular Formula C11H17N[1][6]
Molecular Weight 163.26 g/mol [1][6]
Density 0.939 g/cm³[2][4]
Boiling Point 264.3 ± 9.0 °C (Predicted)[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2][4]
Storage Temperature Cool, dry place; Refrigerator recommended[2][4]

Experimental Protocols

Protocol: Synthesis of a Substituted Acylamide using this compound

This protocol is a representative example for the synthesis of an acylamide, a class of compounds investigated for activity against multidrug-resistant cancers.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or other suitable non-nucleophilic base

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Reagent Preparation: Dissolve 1 equivalent of this compound and 1.2 equivalents of triethylamine in anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve 1.1 equivalents of acetyl chloride in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred solution of the aniline and base over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylamide.

Visualizations

experimental_workflow Experimental Workflow: Acylamide Synthesis setup Reaction Setup (Inert Atmosphere) reagents Dissolve this compound and Base in DCM setup->reagents cool Cool to 0°C reagents->cool acylation Dropwise Addition of Acyl Chloride cool->acylation monitor Warm to RT and Monitor (TLC) acylation->monitor workup Quench and Liquid-Liquid Extraction monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Acylamide purify->product spill_response Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

References

4-Butyl-2-methylaniline safety precautions and MSDS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Butyl-2-methylaniline

This guide provides essential safety information, troubleshooting advice, and handling protocols for this compound (CAS: 72072-16-3), intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that must be handled with care. While specific hazard data is limited, related aniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin and serious eye irritation.[1] Long-term exposure to similar compounds has been linked to potential organ damage. Always consult the most current Safety Data Sheet (SDS) before use and handle the substance under the assumption that it is hazardous.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, a comprehensive PPE setup is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][3]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[1][3]

  • Body Protection: Wear fire and flame-resistant, impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: If working outside a fume hood, or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[1][3]

Q3: My stored this compound has developed a darker color. Is it safe to use?

A3: Anilines can change color over time due to oxidation or exposure to light and air. This change may indicate degradation and the formation of impurities, which could impact experimental results. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., NMR, GC-MS) before proceeding. For optimal stability, store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][3]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, evacuate personnel to a safe area immediately, keeping them upwind of the spill.[3] Remove all sources of ignition.[3] Ventilate the area. For containment, use spark-proof tools and liquid-absorbent material.[3] Collect the absorbed material into a suitable, closed container for disposal according to local regulations.[3] Do not let the chemical enter drains, as it can be harmful to aquatic life.[1]

Q5: How should I properly dispose of waste containing this compound?

A5: Waste material should be treated as hazardous. It can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or discharge into sewer systems.[3] All disposal practices must be in accordance with local, state, and federal regulations.

Quantitative Safety and Property Data

The following tables summarize key quantitative data for this compound and related toxicological information for similar aniline compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇N[4]
Molecular Weight 163.26 g/mol [4]
CAS Number 72072-16-3[4]
Density 0.939 g/cm³ (Predicted)[3][5]
Boiling Point 264.3 °C (Predicted)[5]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[3]

Table 2: Toxicological Data for Related Anilines (for reference)

Compound / TestValueClassificationSource
N-methylaniline (ATE)LD50 Oral: 100 mg/kgToxic if swallowed[6]
N-methylaniline (ATE)LD50 Dermal: 300 mg/kgToxic in contact with skin[6]
N-methylaniline (ATE)LC50 Inhalation: 3 mg/l (4h)Toxic if inhaled[6]
4-Butylaniline -Toxic if swallowed, in contact with skin or if inhaled[1]

ATE: Acute Toxicity Estimate. Data for closely related compounds should be used for guidance only, assuming a similar hazard profile in the absence of specific data for this compound.

Experimental Workflows & Protocols

While specific experimental protocols are proprietary and application-dependent, the following diagrams illustrate mandatory safety and handling workflows for using this compound in a laboratory setting.

Caption: General laboratory workflow for safe handling and disposal.

G cluster_routes cluster_actions Start Accidental Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion ActionInhale Move to fresh air. Provide oxygen if breathing is difficult. Seek immediate medical attention.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHf27WsA-Hs8Fikl43JvpIdqTJFHXm9KbOlIm8LVK1ieUExJBTCYCh5dfDBohgSX98kGVoCEc7od9p2OwZsnmc5TFPgnsn9BH7AxMP1Kt__LEqQCr_T49xV2mCAJGj00ihGUupXt9YJhW4dwaB-gbnPIC3dOvs7KF9D4iTNDAififxB2qFKIaX-XAh_98Kd7iud-dWjQFaiLewYfU152Zz4IybPLKTm)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ifKJkdn0QkPSqem9Hi_wrIWVO0l2Vwhu4rFtCEgWU5aNOG_eP_0bRW6eX5W09vJdZovzNtCoROyTYGm1PdgA4_S-aQZTVYIz0_OXxnJBQD5H4gc4gREiZdfvlSzv67es_8jQJCmQ3okkzvX9QLjHpwFYm7j8IRU%3D)] Inhalation->ActionInhale ActionSkin Remove contaminated clothing immediately. Wash with soap and plenty of water. Consult a doctor.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ifKJkdn0QkPSqem9Hi_wrIWVO0l2Vwhu4rFtCEgWU5aNOG_eP_0bRW6eX5W09vJdZovzNtCoROyTYGm1PdgA4_S-aQZTVYIz0_OXxnJBQD5H4gc4gREiZdfvlSzv67es_8jQJCmQ3okkzvX9QLjHpwFYm7j8IRU%3D)] Skin->ActionSkin ActionEyes Rinse with pure water for at least 15 minutes. Remove contact lenses if possible. Consult a doctor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPMzjIiNVMge8DHPWy9voDGRMDm81P9FbVTxG818pL7XHGOQhq-EGREQBvhL8sLU0MUgvrPNqgWM9DkiXQGh0CwsK3SpmVWLnNZOTqTuLPAEfkGd6RV8WuP3Ty6XSaNuveWtFZe-MEDJvSLs0lD1OuKa6XIUrUKzXbnMC_GRClcQSDU_IETv4U0z8uLleIQII7guUktA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ifKJkdn0QkPSqem9Hi_wrIWVO0l2Vwhu4rFtCEgWU5aNOG_eP_0bRW6eX5W09vJdZovzNtCoROyTYGm1PdgA4_S-aQZTVYIz0_OXxnJBQD5H4gc4gREiZdfvlSzv67es_8jQJCmQ3okkzvX9QLjHpwFYm7j8IRU%3D)] Eyes->ActionEyes ActionIngest Rinse mouth with water. Do NOT induce vomiting. Call Poison Control or a doctor immediately.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHf27WsA-Hs8Fikl43JvpIdqTJFHXm9KbOlIm8LVK1ieUExJBTCYCh5dfDBohgSX98kGVoCEc7od9p2OwZsnmc5TFPgnsn9BH7AxMP1Kt__LEqQCr_T49xV2mCAJGj00ihGUupXt9YJhW4dwaB-gbnPIC3dOvs7KF9D4iTNDAififxB2qFKIaX-XAh_98Kd7iud-dWjQFaiLewYfU152Zz4IybPLKTm)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ifKJkdn0QkPSqem9Hi_wrIWVO0l2Vwhu4rFtCEgWU5aNOG_eP_0bRW6eX5W09vJdZovzNtCoROyTYGm1PdgA4_S-aQZTVYIz0_OXxnJBQD5H4gc4gREiZdfvlSzv67es_8jQJCmQ3okkzvX9QLjHpwFYm7j8IRU%3D)] Ingestion->ActionIngest

References

Troubleshooting failed reactions involving 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butyl-2-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is frequently used as a nucleophile in various organic reactions. The most common applications include:

  • Acylation: Reaction with acylating agents like acetic anhydride or acetyl chloride to form N-(4-butyl-2-methylphenyl)acetamide. This is a key step in the synthesis of various compounds, including potential antagonists of MDR proteins for cancer treatment.[1]

  • Alkylation: Reaction with alkyl halides.[2][3]

  • Electrophilic Aromatic Substitution: While the amino group is highly activating, these reactions can be complex and may require a protecting group strategy to achieve selective substitution on the aromatic ring.[2][4]

Q2: My N-acetylation reaction of this compound is showing low yield. What are the potential causes and solutions?

A2: Low yields in the N-acetylation of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Guide: Low Yield in N-acetylation

Potential Cause Observation Suggested Solution
Incomplete Reaction Presence of starting material (this compound) in the crude product (verified by TLC or other analytical methods).- Increase Reaction Time: Ensure the reaction is monitored over a sufficient period. - Increase Temperature: Gently heating the reaction mixture can improve the reaction rate. - Check Reagent Purity: Impurities in the starting material or acetylating agent can inhibit the reaction.
Hydrolysis of Acetylating Agent The acetylating agent (e.g., acetic anhydride, acetyl chloride) is sensitive to moisture.- Use Anhydrous Solvents: Ensure all solvents are properly dried before use. - Perform Reaction Under Inert Atmosphere: Working under nitrogen or argon can prevent atmospheric moisture from interfering.
Suboptimal Base The reaction is sluggish or does not proceed to completion. The role of the base is to neutralize the acid byproduct (e.g., HCl or acetic acid).[5][6]- Use a Stronger, Non-Nucleophilic Base: Pyridine is a common choice as it also acts as a solvent in some cases. Other options include triethylamine or potassium carbonate.[2][6] - Ensure Stoichiometry: Use at least a stoichiometric amount of the base relative to the acetylating agent.
Side Reactions Formation of multiple spots on TLC, indicating the presence of byproducts.- Diacetylation: Although less common for anilines, using a large excess of the acetylating agent could potentially lead to diacetylation. Control the stoichiometry of the acetylating agent. - Ring Acylation (Friedel-Crafts): This is generally not favorable under these conditions but could occur with a strong Lewis acid catalyst. Ensure no such contaminants are present.
Product Loss During Workup/Purification Low recovery of the final product after extraction and/or recrystallization.- Optimize Extraction: Ensure the correct pH for the aqueous phase during workup to minimize the solubility of the amide product. - Choose an Appropriate Recrystallization Solvent: The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. A solvent screen may be necessary.
Experimental Protocol: N-acetylation of this compound

This protocol is a general guideline for the N-acetylation of anilines and should be adapted and optimized for this compound.

Materials:

  • This compound

  • Acetic anhydride or acetyl chloride

  • Pyridine or another suitable base (e.g., triethylamine, potassium carbonate)[2][6]

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated time (monitor by TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized for the N-acetylation of substituted anilines. Specific values for this compound should be determined empirically.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetic AcidAcetyl chloride is more reactive but generates HCl.[7] Acetic anhydride is a common and effective choice. Acetic acid requires higher temperatures and longer reaction times.[7]
Base PyridineTriethylamineK2CO3Pyridine can also act as a solvent. Triethylamine is a stronger base. K2CO3 is a solid base often used with a phase transfer catalyst.[6]
Solvent DichloromethaneEthyl AcetateDMFThe choice of solvent can affect reaction rate and ease of workup. DMF can lead to faster reactions.[6]
Temperature 0 °C to RTRoom Temperature50 °CHigher temperatures can increase the reaction rate but may also lead to more side products.
Reaction Time 1-3 hours3-6 hours> 6 hoursShould be determined by monitoring the reaction progress (e.g., by TLC).

Mandatory Visualizations

Logical Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Check_Workup Review Workup & Purification Complete->Check_Workup Increase_Time Increase Time/Temp Optimize_Conditions->Increase_Time Check_Reagents Check Reagent Purity/Stoichiometry Optimize_Conditions->Check_Reagents Optimize_Extraction Optimize Extraction pH Check_Workup->Optimize_Extraction Optimize_Recrystallization Optimize Recrystallization Solvent Check_Workup->Optimize_Recrystallization

Caption: A flowchart for troubleshooting low yield in chemical reactions.

General N-Acetylation Reaction Workflow

Acetylation_Workflow Start Start: Dissolve this compound & Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Reagent Add Acetylating Agent Cool->Add_Reagent React React at Room Temperature (Monitor by TLC) Add_Reagent->React Workup Aqueous Workup React->Workup Dry Dry Organic Layer Workup->Dry Purify Purify Product (Recrystallization/Chromatography) Dry->Purify End End: Characterize Product Purify->End

Caption: A typical workflow for the N-acetylation of an aniline derivative.

References

Improving yield and purity of 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Butyl-2-methylaniline during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method involves a three-step sequence starting from o-toluidine. This process includes:

  • Protection of the amine group: The amino group of o-toluidine is first protected, typically by acetylation with acetic anhydride to form N-(2-methylphenyl)acetamide.

  • Friedel-Crafts Acylation: The protected compound then undergoes Friedel-Crafts acylation with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the butyryl group at the para position.

  • Reduction and Deprotection: The resulting ketone is reduced to a butyl group, and the protecting acetyl group is removed in a single step via a Clemmensen reduction (using zinc amalgam and hydrochloric acid), which also hydrolyzes the amide.

Q2: Why is it necessary to protect the amino group of o-toluidine before the Friedel-Crafts acylation?

A2: The amino group (-NH₂) in aniline and its derivatives is a Lewis base. It will react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This acid-base reaction forms a complex that deactivates the aromatic ring, preventing the desired acylation from occurring.[1][2] Protecting the amino group as an acetamide reduces its basicity and directs the acylation to the para position.

Q3: What are the main challenges in the synthesis of this compound that can lead to low yield or purity?

A3: Key challenges include:

  • Side reactions during Friedel-Crafts acylation: Polyacylation or acylation at the ortho position can occur if the reaction conditions are not optimized.

  • Incomplete reduction: The Clemmensen reduction may be incomplete, leaving unreacted ketone as an impurity.

  • Formation of byproducts during reduction: The strongly acidic conditions of the Clemmensen reduction can sometimes lead to the formation of resinous byproducts.[3]

  • Difficult purification: The final product may be contaminated with starting materials, intermediates, or side products that have similar physical properties, making separation challenging.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for purity assessment.[4][5][6][7] GC-MS can separate volatile impurities and provide structural information for their identification. HPLC is suitable for quantifying the purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and identifying any major impurities.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low yield after Friedel-Crafts acylation Incomplete reaction.- Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Moisture will deactivate the catalyst. - Increase the reaction time or temperature moderately. - Use a slight excess of butyryl chloride and the Lewis acid.
Deactivation of the catalyst.- Use a solvent that is inert to the reaction conditions, such as dichloromethane or carbon disulfide.
Product loss during work-up.- Ensure complete quenching of the reaction mixture with ice-cold water. - Optimize the extraction procedure with an appropriate organic solvent.
Low yield after Clemmensen reduction Incomplete reduction of the ketone.- Ensure the zinc is properly amalgamated and activated. - Increase the reaction time and maintain vigorous stirring. - Add fresh portions of amalgamated zinc and concentrated HCl during the reaction.
Formation of resinous byproducts.- Maintain a consistent and not excessively high temperature during the reflux. - Consider using a co-solvent like toluene to improve the solubility of the substrate.
Overall low yield Mechanical losses during transfers and purifications.- Minimize the number of transfers between flasks. - Ensure efficient extraction and complete recovery from purification steps like column chromatography or distillation.
Low Purity
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting material (o-toluidine or N-acetyl-o-toluidine) Incomplete acylation or protection step.- Review and optimize the conditions for the acetylation and Friedel-Crafts acylation steps. - Purify the intermediate product after the Friedel-Crafts acylation.
Presence of the ketone intermediate Incomplete Clemmensen reduction.- Increase the duration of the Clemmensen reduction. - Use a larger excess of amalgamated zinc and concentrated HCl.
Presence of di-acylated or ortho-acylated product Non-selective Friedel-Crafts acylation.- Control the reaction temperature; lower temperatures often favor para-substitution. - Use a less reactive Lewis acid or a bulkier solvent to increase para-selectivity.
Discolored final product (yellow to brown oil) Air oxidation of the aniline.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Purify the final product by fractional distillation under reduced pressure to remove colored impurities.

Experimental Protocols

Step 1: Acetylation of o-Toluidine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.

  • Reagent Addition: Slowly add acetic anhydride to the o-toluidine with stirring. An exothermic reaction will occur.

  • Reaction Conditions: Heat the mixture to a gentle reflux for a specified time to ensure complete reaction.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(2-methylphenyl)acetamide.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Friedel-Crafts Acylation of N-(2-methylphenyl)acetamide
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane).

  • Reagent Addition: Add butyryl chloride to the suspension and stir. Then, add the N-(2-methylphenyl)acetamide portion-wise, maintaining the temperature with an ice bath.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature, then heat to a gentle reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-(4-butyryl-2-methylphenyl)acetamide.

Step 3: Clemmensen Reduction and Deprotection
  • Preparation of Zinc Amalgam: Activate zinc powder by washing with dilute HCl, then treat with a solution of mercuric chloride.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, add the amalgamated zinc, water, concentrated HCl, and a solvent for the substrate (e.g., toluene).

  • Reagent Addition: Add the crude N-(4-butyryl-2-methylphenyl)acetamide to the flask.

  • Reaction Conditions: Heat the mixture to a vigorous reflux with stirring. Add more concentrated HCl at regular intervals to maintain the reaction.

  • Work-up: After the reaction is complete, cool the mixture and decant the liquid from the remaining zinc. Neutralize the aqueous layer with a strong base (e.g., NaOH) until it is strongly alkaline.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction & Deprotection o-Toluidine o-Toluidine N-acetyl-o-toluidine N-acetyl-o-toluidine o-Toluidine->N-acetyl-o-toluidine Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetyl-o-toluidine N-(4-butyryl-2-methylphenyl)acetamide N-(4-butyryl-2-methylphenyl)acetamide N-acetyl-o-toluidine->N-(4-butyryl-2-methylphenyl)acetamide Acylation Butyryl Chloride Butyryl Chloride Butyryl Chloride->N-(4-butyryl-2-methylphenyl)acetamide AlCl3 AlCl3 AlCl3->N-(4-butyryl-2-methylphenyl)acetamide This compound This compound N-(4-butyryl-2-methylphenyl)acetamide->this compound Clemmensen Reduction Zn(Hg), HCl Zn(Hg), HCl Zn(Hg), HCl->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Start Low_Yield Low_Yield Start->Low_Yield Check Yield Low_Purity Low_Purity Start->Low_Purity Check Purity Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Optimize_Reaction_Conditions Optimize Time/Temp Low_Yield->Optimize_Reaction_Conditions Improve_Workup Improve Work-up Low_Yield->Improve_Workup Incomplete_Reaction Incomplete Reaction? Low_Purity->Incomplete_Reaction Side_Reactions Side Reactions? Low_Purity->Side_Reactions Purification_Method Optimize Purification Low_Purity->Purification_Method Increase_Reagent_Excess Increase_Reagent_Excess Incomplete_Reaction->Increase_Reagent_Excess Yes Modify_Conditions Modify_Conditions Side_Reactions->Modify_Conditions Yes Distillation_Chromatography Distillation_Chromatography Purification_Method->Distillation_Chromatography Yes

Caption: Troubleshooting decision tree for synthesis.

References

Side reactions to consider when using 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butyl-2-methylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned dark brown/black upon exposure to air or during the reaction. What is the cause and how can I prevent it?

A1: Anilines, including this compound, are susceptible to oxidation, which often results in the formation of highly colored impurities.[1][2] Freshly purified anilines are often colorless or pale yellow, but darken over time when exposed to air and light. This is due to the formation of oxidation products such as nitrosobenzenes, azoxybenzenes, and polymeric materials.[1]

Prevention Strategies:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Degassing: Use degassed solvents to remove dissolved oxygen.

  • Freshly Purified Reagent: Purify this compound by distillation or column chromatography before use, especially if it appears discolored.

  • Control Temperature: Avoid excessive heat, as it can accelerate oxidation.

Q2: I am attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on this compound and obtaining a mixture of products with multiple substitutions. How can I achieve mono-substitution?

A2: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, making the aromatic ring of this compound highly reactive.[3][4] This high reactivity can lead to polysubstitution, where multiple electrophiles add to the ring.

Control Strategy: Acylation as a Protective Group To control the reactivity, the amino group can be temporarily converted to a less activating amide group through acylation (e.g., reacting with acetic anhydride to form the acetanilide).[5][6] The amide is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled monosubstitution. The amino group can be regenerated by hydrolysis after the substitution reaction.

Troubleshooting Guides

Issue 1: Unexpected 'meta' substitution product observed during nitration.

  • Problem: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can lead to the formation of a significant amount of the meta-substituted product, in addition to the expected ortho- and para-isomers.[3][6]

  • Cause: In the strongly acidic nitration medium, the basic amino group of this compound is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director.

  • Solution: As with controlling polysubstitution, protect the amino group as an acetanilide before nitration. The acetamido group is an ortho-, para-director and is less basic, preventing protonation under nitration conditions. The amino group can be deprotected via hydrolysis after nitration.

Issue 2: Friedel-Crafts alkylation or acylation reaction is failing with this compound.

  • Problem: Friedel-Crafts reactions are generally unsuccessful with anilines.

  • Cause: The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[3] This forms a complex that deactivates the aromatic ring, inhibiting the desired electrophilic substitution.

  • Solution: The amino group must be protected, for example, by acylation, to reduce its basicity and prevent complexation with the Lewis acid catalyst.

Issue 3: Difficulty in removing unreacted this compound from the reaction mixture.

  • Problem: this compound can be difficult to separate from the desired product, especially if the product has similar polarity.

  • Solution 1: Acid Wash: If your product is not basic and is stable to acid, you can wash the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to form a water-soluble salt, which will move into the aqueous layer.

  • Solution 2: Column Chromatography: If an acid wash is not feasible, careful column chromatography is required. You may need to screen different solvent systems to find one that provides adequate separation. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of basic compounds.

Data Presentation

Table 1: Potential Side Products and Impurities in Reactions with this compound

Side Product/Impurity Reaction Type Reason for Formation Appearance/Detection
2,4,6-Trisubstituted ProductElectrophilic Aromatic SubstitutionHigh reactivity of the aniline ring.Higher molecular weight peak in MS; additional spots on TLC.
meta-Substituted ProductNitrationProtonation of the amino group in strong acid.Isomeric peak in GC-MS; distinct NMR spectrum.
Oxidized Species (e.g., nitroso, azoxy compounds)General/OxidationExposure to air, light, or oxidizing agents.Darkening of the reaction mixture; colored impurities.
PolyanilinesOxidationRadical coupling of aniline molecules.Insoluble, often dark, solid.
Acetanilide DerivativeIncomplete HydrolysisIf acylation was used as a protection step.Peak corresponding to the acetylated product in LC-MS or NMR.

Experimental Protocols

Key Experiment: Acylation of this compound to Control Reactivity

This protocol describes the protection of the amino group as an acetanilide, a common step before performing electrophilic aromatic substitution to prevent side reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude N-(4-butyl-2-methylphenyl)acetamide.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_reaction Desired Reaction cluster_deprotection Deprotection Step start This compound protect Acylation (Acetic Anhydride, Pyridine) start->protect acetanilide N-(4-butyl-2-methylphenyl)acetamide protect->acetanilide reaction Electrophilic Aromatic Substitution (e.g., Bromination) acetanilide->reaction substituted_acetanilide Substituted Acetanilide reaction->substituted_acetanilide deprotect Hydrolysis (Acid or Base) substituted_acetanilide->deprotect final_product Monosubstituted This compound deprotect->final_product

Caption: Workflow for controlled electrophilic substitution.

troubleshooting_guide start Problem: Multiple Products in Electrophilic Substitution q1 Is the amino group protected? start->q1 no1 No q1->no1 yes1 Yes q1->yes1 cause1 Cause: High reactivity of -NH2 group leads to over-reaction. no1->cause1 cause2 Cause: Reaction conditions may be too harsh (e.g., temperature too high). yes1->cause2 solution1 Solution: Protect the amino group via acylation before substitution. cause1->solution1 solution2 Solution: Lower the reaction temperature and/or use a milder reagent. cause2->solution2

Caption: Troubleshooting logic for polysubstitution.

oxidation_pathway cluster_products Potential Oxidation Byproducts aniline This compound oxidants [O] (Air, Light, Oxidizing Agents) aniline->oxidants nitroso Nitroso Compound oxidants->nitroso azoxy Azoxy Compound oxidants->azoxy polymeric Polymeric Materials (Dark Color) oxidants->polymeric

Caption: Potential oxidation side reactions.

References

Validation & Comparative

A Comparative Guide for Researchers: 4-Butyl-2-methylaniline and 4-Butylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two closely related aniline derivatives, 4-Butyl-2-methylaniline and 4-Butylaniline, for researchers and drug development professionals. This guide delves into their distinct applications, supported by experimental data and detailed protocols.

In the landscape of chemical intermediates, aniline derivatives are foundational building blocks for a vast array of specialized molecules. Among these, this compound and 4-Butylaniline stand out for their utility in cutting-edge research, particularly in the development of anticancer agents and advanced materials. While structurally similar, the presence of a methyl group in the ortho position of this compound introduces significant differences in its reactivity and biological activity compared to its non-methylated counterpart, 4-Butylaniline. This guide provides a comprehensive comparison of these two compounds, summarizing their physicochemical properties, key applications with supporting data, and detailed experimental protocols to assist researchers in selecting the optimal starting material for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 4-Butylaniline is presented below. These properties influence their solubility, reactivity, and suitability for various experimental conditions.

PropertyThis compound4-Butylaniline
CAS Number 72072-16-3[1]104-13-2
Molecular Formula C₁₁H₁₇N[1]C₁₀H₁₅N
Molecular Weight 163.26 g/mol [1]149.23 g/mol
Appearance Oil[2]Colorless to red to green clear liquid[3]
Boiling Point 264.3±9.0 °C (Predicted)[2]133-134 °C at 14 mmHg
Density 0.939±0.06 g/cm³ (Predicted)[2]0.945 g/mL at 25 °C
pKa 4.75±0.10 (Predicted)[2]Not available
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[2]Not available

Key Research Applications: A Tale of Two Molecules

While both anilines serve as versatile precursors, their primary research applications diverge significantly. This compound has garnered attention in oncology for its role in synthesizing targeted therapeutics, whereas 4-Butylaniline is more established in materials science, particularly in the field of liquid crystals.

This compound: A Precursor for Novel Anticancer Agents

Recent research has highlighted this compound as a key intermediate in the synthesis of potent anticancer compounds. Its derivatives have shown promise as both multidrug resistance (MDR) protein antagonists and mitochondrial complex I inhibitors.[2]

Mitochondrial Complex I Inhibition: this compound is a precursor to SMIP004-7, a cell-penetrant and selective inhibitor of mitochondrial Complex I.[2] SMIP004-7 has been shown to potently inhibit the growth of triple-negative breast cancer xenografts in mice by selectively binding to the NDUFS2 subunit of Complex I, leading to its disassembly.[2]

Multidrug Resistance (MDR) Protein Antagonism: Derivatives of this compound, specifically substituted acetamides, have been investigated as antagonists of MDR proteins.[2] These proteins are often overexpressed in cancer cells and contribute to chemotherapy failure by actively pumping drugs out of the cell. By inhibiting these pumps, this compound derivatives can potentially restore the efficacy of conventional anticancer drugs.

4-Butylaniline: A Workhorse in Materials Science and Beyond

4-Butylaniline has a broader range of established applications, most notably in the synthesis of liquid crystals and dyes. Its derivatives have also been explored for their own therapeutic potential.

Liquid Crystal Synthesis: 4-Butylaniline is a fundamental building block for various liquid crystalline compounds. A prominent example is N-(4-methoxybenzylidene)-4-butylaniline (MBBA), one of the first room-temperature nematic liquid crystals discovered, which paved the way for the development of liquid crystal displays (LCDs). The physical properties of liquid crystals derived from 4-butylaniline, such as their dielectric anisotropy and clearing point, are crucial for their application in display technologies.

Dye Synthesis: As an aniline derivative, 4-butylaniline can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The butyl group can influence the solubility and color fastness of the resulting dyes.

Anticancer Research: While not as prominent as its methylated counterpart in this field, derivatives of 4-butylaniline have also been investigated for their cytotoxic effects against cancer cell lines. For instance, certain 4-anilino-2-phenylquinoline derivatives have shown significant growth inhibition of various cancer cells.[4]

Experimental Data: A Glimpse into Performance

Direct comparative performance data between this compound and 4-Butylaniline is scarce in the literature. However, data on their derivatives in specific applications provide valuable insights.

Table 2: Cytotoxicity of Anilinoquinoline Derivatives

CompoundCancer Cell LineGI₅₀ (µM)
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (from 4-butylaniline)MDA-MB-231/ATCC (Breast)0.04[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (from 4-butylaniline)NCI-H226 (Non-small cell lung)0.94[4]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (from 4-butylaniline)SF-295 (CNS)<0.01[4]
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (from 4-butylaniline)UACC-257 (Renal)<0.01[1]
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (from 4-butylaniline)UACC-62 (Renal)<0.01[1]

Experimental Protocols: Synthesizing Key Derivatives

To facilitate further research, detailed experimental protocols for the synthesis of key derivatives of both anilines are provided below.

Synthesis of N-(4-butyl-2-methylphenyl)acetamide (MDR Protein Antagonist Precursor)

This protocol describes the acetylation of this compound, a common step in the synthesis of more complex MDR protein antagonists.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1 equivalent) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, followed by water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(4-butyl-2-methylphenyl)acetamide.

  • The product can be further purified by recrystallization or column chromatography.

Synthesis of N,N'-(terephthalylidene)bis(4-n-butylaniline) (TB4A) Liquid Crystal

This protocol outlines a one-step synthesis of a liquid crystal derived from 4-Butylaniline.

Materials:

  • 4-Butylaniline

  • Terephthalaldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve terephthalaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add 4-Butylaniline (2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure TB4A.

Visualizing the Mechanisms of Action

To better understand the biological implications of these molecules, the following diagrams illustrate key signaling pathways and experimental workflows.

MDR_Signaling_Pathway Anticancer Drug Anticancer Drug MDR1 (P-gp) MDR1 (P-gp) Anticancer Drug->MDR1 (P-gp) Drug Efflux Drug Efflux MDR1 (P-gp)->Drug Efflux Pumps out drug Intracellular Drug Concentration Intracellular Drug Concentration Drug Efflux->Intracellular Drug Concentration Decreases Apoptosis Apoptosis Intracellular Drug Concentration->Apoptosis Induces This compound Derivative (Antagonist) This compound Derivative (Antagonist) This compound Derivative (Antagonist)->MDR1 (P-gp) Inhibits PI3K/Akt/NF-κB Pathway PI3K/Akt/NF-κB Pathway This compound Derivative (Antagonist)->PI3K/Akt/NF-κB Pathway May inhibit MDR1 Gene Expression MDR1 Gene Expression PI3K/Akt/NF-κB Pathway->MDR1 Gene Expression Upregulates MDR1 Gene Expression->MDR1 (P-gp) Produces

Caption: Signaling pathway of multidrug resistance (MDR1) and the inhibitory role of this compound derivatives.

Liquid_Crystal_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 4-Butylaniline 4-Butylaniline Mixing in Ethanol Mixing in Ethanol 4-Butylaniline->Mixing in Ethanol Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde->Mixing in Ethanol Catalysis (Acetic Acid) Catalysis (Acetic Acid) Mixing in Ethanol->Catalysis (Acetic Acid) Reflux Reflux Catalysis (Acetic Acid)->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization TB4A Liquid Crystal TB4A Liquid Crystal Recrystallization->TB4A Liquid Crystal

Caption: Experimental workflow for the synthesis of TB4A liquid crystal from 4-Butylaniline.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 4-Butylaniline hinges on the intended research application. For scientists and drug development professionals focused on oncology and seeking to develop novel therapeutics that target mitochondrial function or circumvent multidrug resistance, this compound offers a promising starting point. Its ortho-methyl group appears to be crucial for the biological activity of its derivatives in these contexts.

Conversely, for researchers in materials science, particularly those working on liquid crystals for display technologies or synthesizing novel dyes, 4-Butylaniline remains a well-established and versatile precursor. The extensive literature on its use in these areas provides a solid foundation for further innovation.

This guide has provided a comparative overview of these two valuable chemical intermediates. The detailed experimental protocols and compiled data aim to empower researchers to make informed decisions and accelerate their research and development efforts. As new applications for these and other aniline derivatives continue to emerge, a thorough understanding of their structure-activity relationships will be paramount in driving scientific discovery.

References

Comparative Analysis of 4-Butyl-2-methylaniline and Other Aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between aniline derivatives is crucial for optimizing therapeutic candidates. This guide provides a comparative analysis of 4-Butyl-2-methylaniline against two other common aniline derivatives, 4-butylaniline and N-methylaniline. The comparison focuses on their physicochemical properties, biological activities, and the underlying structure-activity relationships, supported by experimental data and detailed protocols.

Executive Summary

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and bioactive molecules.[1] The nature and position of substituents on the aniline ring profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide examines this compound, a di-substituted aniline, in comparison with a mono-substituted analogue, 4-butylaniline, and a secondary amine, N-methylaniline. While direct experimental data for this compound is limited in the public domain, this analysis extrapolates its probable characteristics based on established structure-activity relationships within the aniline family. The comparison will cover key performance areas including cytotoxicity, and activity as inhibitors of Multidrug Resistance Protein 1 (MDR1) and the c-Met kinase, both significant targets in oncology.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for this compound, 4-butylaniline, and N-methylaniline.

PropertyThis compound4-butylanilineN-methylaniline
Molecular Formula C₁₁H₁₇N[2]C₁₀H₁₅N[3]C₇H₉N[4]
Molecular Weight 163.26 g/mol [2]149.23 g/mol [3]107.15 g/mol [4]
Appearance Red to Dark Brown Oil[5]Clear colorless to pale yellow liquid[3]Colorless to brown viscous liquid[6]
Boiling Point Not available243-245 °C[3]196 °C
Melting Point Not available-5 °C[3]-57 °C
Water Solubility Predicted to be lowSlightly soluble[3]Slightly soluble[4]
LogP (Predicted) 3.2[2]3.19[7]1.7[6]
pKa (Predicted) 4.75[5]4.91[3]4.68

Comparative Biological Activity

The biological activity of aniline derivatives is highly dependent on their substitution patterns. Alkyl and other functional groups can modulate interactions with biological targets and affect metabolic stability.

Cytotoxicity

Aniline derivatives can exhibit cytotoxicity, a property that is both a potential therapeutic benefit in oncology and a safety concern. The cytotoxic potential is influenced by factors such as the molecule's ability to generate reactive metabolites and its interaction with cellular machinery.

In comparison, N-methylaniline has been shown to have toxic effects on the liver, kidneys, and central nervous system upon exposure to high concentrations. Chronic exposure has also been associated with potential carcinogenicity. The intraperitoneal LD50 of 4-butylaniline in mice has been reported as 81 mg/kg, indicating significant toxicity.[5]

Table 2: Comparative Cytotoxicity Data (where available)

CompoundCell LineIC50/LD50Citation
This compoundNot AvailableNot Available
4-butylanilineMouse (in vivo)LD50: 81 mg/kg (intraperitoneal)[5]
N-methylanilineVarious (in vivo)Associated with organ damage and potential carcinogenicity
Inhibition of Multidrug Resistance Protein 1 (MDR1)

Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp), is an ATP-dependent efflux pump that contributes to the resistance of cancer cells to chemotherapy.[9] Certain aniline derivatives have been investigated as MDR1 inhibitors to resensitize cancer cells to therapeutic agents. This compound is used in the preparation of substituted acetamides that act as antagonists of MDR proteins.[5]

The structure-activity relationship for MDR1 inhibition by aniline derivatives suggests that lipophilicity and the presence of specific hydrogen bond donors and acceptors are important for activity. The butyl and methyl groups of this compound would increase its lipophilicity compared to N-methylaniline, which may enhance its interaction with the transmembrane domains of MDR1.

Table 3: Comparative MDR1 Inhibition Data (Qualitative)

CompoundPredicted MDR1 InhibitionSupporting Evidence
This compoundPotential InhibitorUsed as a scaffold for MDR1 antagonists.[5]
4-butylanilinePossible, but not establishedStructure-activity relationships of related compounds suggest potential.[10]
N-methylanilineLess LikelyLower lipophilicity may result in weaker interaction.
Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion, and their dysregulation is implicated in many cancers.[11] Substituted anilines are a key structural motif in many c-Met inhibitors.

Studies on 2-substituted aniline pyrimidine derivatives have demonstrated potent dual inhibition of Mer and c-Met kinases, with IC50 values in the nanomolar range.[12] The aniline moiety in these inhibitors typically occupies the ATP-binding site of the kinase. The nature of the substituents on the aniline ring is critical for potency and selectivity. For example, in a series of 6,7-dimethoxy-4-anilinoquinolines, a para-tert-butyl substituent on the aniline ring resulted in the most potent c-Met inhibition (IC50 = 0.030 µM).[13] This suggests that a bulky alkyl group at the 4-position, such as the butyl group in this compound and 4-butylaniline, could be favorable for c-Met binding. The additional methyl group at the 2-position in this compound may further influence the binding orientation and potency.

Table 4: Comparative c-Met Kinase Inhibition Data (based on related compounds)

CompoundPredicted c-Met InhibitionSupporting Evidence from Analogues
This compoundPotential InhibitorBulky alkyl groups at the para position of aniline are favorable for c-Met inhibition in other scaffolds.[13]
4-butylanilinePotential InhibitorThe para-butyl group is a favorable feature for c-Met inhibition.[13]
N-methylanilineLess Likely as a standalone inhibitorLacks the extended structure and key interactions typically required for potent c-Met inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of chemical compounds. Below are representative protocols for key assays discussed in this guide.

Synthesis of this compound

A general method for the synthesis of substituted anilines can be adapted for this compound. A common route involves the Friedel-Crafts acylation of o-toluidine followed by a reduction, such as the Wolff-Kishner or Clemmensen reduction, and then introduction of the butyl group. A more direct approach could involve the palladium-catalyzed cross-coupling of 4-bromo-2-methylaniline with a butylating agent.

Illustrative Synthesis Workflow

Synthesis_Workflow start o-Toluidine step1 Protection of Amine Group (e.g., Acetylation) start->step1 step2 Friedel-Crafts Acylation (with Butyryl Chloride) step1->step2 step3 Reduction of Ketone (e.g., Wolff-Kishner) step2->step3 step4 Deprotection of Amine Group step3->step4 end This compound step4->end

Caption: A general synthetic route to this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the aniline derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MDR1 Inhibition Assay (ATPase Activity Assay)

This assay measures the ATPase activity of MDR1, which is stimulated by substrates and inhibited by inhibitors.[14]

  • Membrane Preparation: Use purified membrane vesicles expressing high levels of human MDR1.[14]

  • Reaction Setup: In a 96-well plate, add the membrane preparation, assay buffer, and the test compound at various concentrations. For inhibition studies, include a known MDR1 activator.[14]

  • Initiate Reaction: Start the reaction by adding MgATP.[14]

  • Incubation: Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.[14]

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity and determine the IC50 value for inhibition.[14]

MDR1 Inhibition Assay Workflow

MDR1_Inhibition_Workflow start MDR1 Membrane Vesicles step1 Add Assay Buffer, Test Compound, and MDR1 Activator start->step1 step2 Initiate with MgATP step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction & Detect Inorganic Phosphate step3->step4 end Determine IC50 step4->end

Caption: Workflow for the MDR1 ATPase inhibition assay.

c-Met Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

  • Reaction Setup: In a 96-well plate, add the c-Met enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[15]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[15]

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using an antibody that specifically recognizes the phosphorylated substrate in an ELISA format or by using a luminescence-based assay that measures the amount of ATP remaining.[15][16]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Signaling Pathways

Aniline derivatives can interact with various signaling pathways, often through the inhibition of key enzymes like kinases.

c-Met Signaling Pathway

The c-Met signaling pathway is a critical regulator of cell growth and motility. Its aberrant activation is a hallmark of many cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds cMet->cMet ATP ATP RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates Aniline_Derivative Aniline Derivative (e.g., this compound) Aniline_Derivative->cMet inhibits ADP ADP ATP:n->ADP:n RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by an aniline derivative.

Conclusion

This comparative analysis provides a framework for understanding the potential properties and performance of this compound in relation to 4-butylaniline and N-methylaniline. Based on structure-activity relationships derived from existing literature, it is reasonable to hypothesize that this compound possesses significant biological activity, potentially as a cytotoxic agent and as an inhibitor of both MDR1 and c-Met kinase. The presence of a butyl group at the 4-position and a methyl group at the 2-position likely enhances its lipophilicity and modulates its interaction with biological targets compared to the other two derivatives.

For researchers in drug development, this guide highlights the importance of systematic modifications of the aniline scaffold to fine-tune pharmacological properties. While predictive, this analysis underscores the critical need for direct experimental evaluation of this compound to confirm these hypotheses and to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for such investigations.

References

A Comparative Guide to the Purity Validation of 4-Butyl-2-methylaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Analytical Approaches

Both HPLC and GC-MS are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. The choice between them often depends on the analyte's properties, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds. For aniline and its derivatives, which can be thermolabile, HPLC offers the advantage of analysis without the need for chemical derivatization.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification through mass spectrometry.[4][5][8] For some aniline derivatives, derivatization might be necessary to improve volatility and thermal stability.[6][7]

Head-to-Head Comparison: HPLC vs. GC-MS

The following table summarizes the key performance parameters for the purity analysis of 4-Butyl-2-methylaniline using HPLC and GC-MS, based on typical performance for similar aniline compounds.

ParameterHPLCGC-MSRationale & References
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.General analytical chemistry principles.
Sample Volatility Not required.Required.General analytical chemistry principles.
Derivatization Generally not required for anilines.May be required for polar anilines to improve peak shape and thermal stability.[6][7]
Selectivity Good, can be optimized with different column chemistries and mobile phases.Excellent, especially with MS detection in Selected Ion Monitoring (SIM) mode.[5]
Sensitivity Good, with UV or MS detection.Excellent, particularly with MS detection, offering low detection limits.[2]
Limit of Detection (LOD) Typically in the low ng/mL range.Typically in the pg/mL to low ng/mL range.
Limit of Quantitation (LOQ) Typically in the mid to high ng/mL range.Typically in the low to mid ng/mL range.
Linearity Excellent (R² > 0.999) over a wide concentration range.[7]Excellent (R² > 0.999) over a significant concentration range.
Precision (RSD%) Typically < 2% for intra- and inter-day precision.[4]Typically < 5% for intra- and inter-day precision.[4]
Analysis Time Typically 10-30 minutes per sample.Typically 15-40 minutes per sample.
Instrumentation Cost Moderate to High.High.
Solvent Consumption Relatively high.Low.

Experimental Protocols

Below are detailed, adaptable methodologies for the purity validation of this compound using HPLC and GC-MS.

HPLC Experimental Protocol

This protocol is based on reversed-phase HPLC methods commonly used for aniline derivatives.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer) is often effective. For example, a starting condition of 70:30 (v/v) acetonitrile:water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV detection at a wavelength of approximately 190 nm, where aniline and N-methylaniline show a strong detection signal.[3] Alternatively, Mass Spectrometry can be used for more selective detection.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

GC-MS Experimental Protocol

This protocol is adapted from established GC-MS methods for the analysis of aniline compounds.[4][5]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[5][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions). The quantitative ion for aniline is m/z 93, with auxiliary ions at m/z 65 and 66.[4] For methyl aniline, m/z 107 and 120 have been used.[5]

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent like methylene chloride or a mixture of acetone/n-hexane (1:1 v/v).[4] Dilute to the desired concentration range.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for both HPLC and GC-MS validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Weigh this compound B Dissolve in Mobile Phase A->B D Inject Sample/Standard B->D C Prepare Calibration Standards C->D E Separation on C18 Column D->E F UV or MS Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Purity H->I

Caption: Workflow for Purity Validation by HPLC.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Purity Calculation A_gc Weigh this compound B_gc Dissolve in Volatile Solvent A_gc->B_gc D_gc Inject Sample/Standard B_gc->D_gc C_gc Prepare Calibration Standards C_gc->D_gc E_gc Separation on Capillary Column D_gc->E_gc F_gc Mass Spectrometric Detection E_gc->F_gc G_gc Extract Ion Chromatograms F_gc->G_gc H_gc Integrate Peak Areas G_gc->H_gc I_gc Construct Calibration Curve H_gc->I_gc J_gc Calculate Purity I_gc->J_gc

Caption: Workflow for Purity Validation by GC-MS.

Conclusion

Both HPLC and GC-MS are highly suitable techniques for the purity validation of this compound.

  • HPLC is a strong choice due to its direct analysis capabilities without the need for derivatization, making it a potentially faster and simpler method for routine quality control.[6][7]

  • GC-MS offers unparalleled selectivity and sensitivity, making it an excellent tool for identifying and quantifying trace impurities. The mass spectral data provides definitive structural information, which is invaluable for impurity profiling.[4]

The ultimate choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the available instrumentation. For comprehensive validation, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering definitive identification of any volatile impurities.

References

Spectroscopic Analysis for the Structural Confirmation of 4-Butyl-2-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to unequivocally confirm the chemical structure of 4-Butyl-2-methylaniline against its structural isomers. By presenting detailed experimental protocols and comparative data from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document serves as a practical resource for the structural elucidation of substituted anilines.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and three of its isomers: 3-Butyl-2-methylaniline, 4-Butyl-3-methylaniline, and N-Butyl-2-methylaniline. The data for IR and Mass Spectrometry were obtained from publicly available databases, while the ¹H and ¹³C NMR data are predicted values generated using reputable online spectroscopic prediction tools.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3450, ~3360N-H stretch (primary amine)
~2955, ~2925, ~2870C-H stretch (alkyl)
~1620N-H bend (primary amine)
~1510, ~1470C=C stretch (aromatic)
3-Butyl-2-methylaniline ~3450, ~3360N-H stretch (primary amine)
~2955, ~2925, ~2870C-H stretch (alkyl)
~1620N-H bend (primary amine)
~1500, ~1460C=C stretch (aromatic)
4-Butyl-3-methylaniline ~3450, ~3360N-H stretch (primary amine)
~2955, ~2925, ~2870C-H stretch (alkyl)
~1620N-H bend (primary amine)
~1515, ~1475C=C stretch (aromatic)
N-Butyl-2-methylaniline ~3400N-H stretch (secondary amine)
~2955, ~2925, ~2870C-H stretch (alkyl)
~1600, ~1510C=C stretch (aromatic)

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₁H₁₇N163.26163 (M⁺), 120 ([M-C₃H₇]⁺)
3-Butyl-2-methylaniline C₁₁H₁₇N163.26163 (M⁺), 120 ([M-C₃H₇]⁺)
4-Butyl-3-methylaniline C₁₁H₁₇N163.26163 (M⁺), 120 ([M-C₃H₇]⁺)
N-Butyl-2-methylaniline C₁₁H₁₇N163.26163 (M⁺), 120 ([M-C₃H₇]⁺), 106 ([M-C₄H₉]⁺)

Table 3: Predicted ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 6.95d1HAr-H
6.88s1HAr-H
6.65d1HAr-H
3.60br s2H-NH₂
2.50t2HAr-CH₂-
2.15s3HAr-CH₃
1.55m2H-CH₂-
1.35m2H-CH₂-
0.90t3H-CH₃
3-Butyl-2-methylaniline 6.98t1HAr-H
6.70d1HAr-H
6.65d1HAr-H
3.60br s2H-NH₂
2.55t2HAr-CH₂-
2.10s3HAr-CH₃
1.58m2H-CH₂-
1.38m2H-CH₂-
0.92t3H-CH₃
4-Butyl-3-methylaniline 6.90d1HAr-H
6.85s1HAr-H
6.55d1HAr-H
3.58br s2H-NH₂
2.48t2HAr-CH₂-
2.20s3HAr-CH₃
1.54m2H-CH₂-
1.34m2H-CH₂-
0.91t3H-CH₃
N-Butyl-2-methylaniline 7.10t1HAr-H
7.00d1HAr-H
6.65t1HAr-H
6.60d1HAr-H
3.65br s1H-NH-
3.10t2HN-CH₂-
2.18s3HAr-CH₃
1.65m2H-CH₂-
1.45m2H-CH₂-
0.95t3H-CH₃

Table 4: Predicted ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound 143.2, 130.5, 129.8, 128.0, 118.2, 115.5, 35.0, 33.8, 22.5, 17.5, 14.0
3-Butyl-2-methylaniline 144.5, 137.0, 126.5, 122.0, 118.0, 114.5, 33.5, 31.5, 22.5, 17.0, 14.0
4-Butyl-3-methylaniline 145.0, 136.0, 129.0, 121.0, 116.0, 113.0, 34.5, 33.5, 22.5, 20.0, 14.0
N-Butyl-2-methylaniline 146.5, 130.0, 127.0, 117.0, 112.0, 109.5, 47.0, 31.5, 20.5, 17.5, 14.0

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

  • Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and correlated with the presence of specific functional groups.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Analysis: The molecular ion peak (M⁺) is identified to determine the molecular weight. The fragmentation pattern provides structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically acquired for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0 ppm). For ¹H NMR, the integration of the signals provides the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample This compound (or Isomer) IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups Identified IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Connectivity & Chemical Environment of H & C Atoms NMR->NMR_Data Structure Confirmed Structure of This compound IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparative Analysis of Spectra

While IR and MS can provide valuable initial information, they are often insufficient to distinguish between close structural isomers.

  • IR Spectroscopy: All four primary amine isomers show similar characteristic N-H and C-H stretching and bending frequencies. The N-H stretch of the secondary amine in N-Butyl-2-methylaniline is the most distinct feature, appearing as a single peak around 3400 cm⁻¹ compared to the two peaks for the primary amines. The "fingerprint" region (below 1500 cm⁻¹) will show subtle differences in the C-H bending patterns of the aromatic ring, which can aid in differentiation with a reference spectrum.

  • Mass Spectrometry: All four isomers have the same molecular weight (163.26 g/mol ) and will therefore exhibit a molecular ion peak at m/z 163.[1] The major fragment at m/z 120, corresponding to the loss of a propyl radical, is also common to all isomers with a butyl group on the aromatic ring. N-Butyl-2-methylaniline can be distinguished by the presence of a significant fragment at m/z 106, resulting from the cleavage of the N-butyl group.

  • ¹H NMR Spectroscopy: This technique is the most powerful for distinguishing between these isomers.

    • This compound: The aromatic region will show three distinct signals: a doublet, a singlet (or very narrowly split doublet), and another doublet, consistent with a 1,2,4-trisubstituted benzene ring.

    • 3-Butyl-2-methylaniline: The aromatic region will display a triplet and two doublets, characteristic of a 1,2,3-trisubstituted pattern.

    • 4-Butyl-3-methylaniline: Similar to the target compound, the aromatic region will have three signals, but their coupling patterns and chemical shifts will differ due to the different substitution pattern.

    • N-Butyl-2-methylaniline: The key differentiator is the signal for the N-H proton (a broad singlet) and the triplet for the N-CH₂- protons, which will be at a higher chemical shift compared to the Ar-CH₂- protons of the other isomers. The aromatic region will show four distinct signals.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts provide definitive structural confirmation.

    • This compound and its aromatic isomers will each show 11 distinct carbon signals. However, the chemical shifts of the aromatic carbons will be unique to each substitution pattern.

    • N-Butyl-2-methylaniline will also have 11 carbon signals, but the chemical shift of the N-CH₂ carbon will be significantly different from the Ar-CH₂ carbons of the other isomers.

Conclusion

The unequivocal structural confirmation of this compound requires a combination of spectroscopic techniques. While IR and MS provide initial evidence for the presence of key functional groups and the correct molecular weight, ¹H and ¹³C NMR spectroscopy are indispensable for distinguishing it from its structural isomers. The unique splitting patterns and chemical shifts in the NMR spectra serve as a definitive fingerprint for the specific substitution pattern of this compound. This guide provides the necessary comparative data and protocols to assist researchers in the accurate and efficient structural elucidation of this and similar compounds.

References

Comparative Analysis of the Biological Activity of 4-Butyl-2-methylaniline and Other Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 4-Butyl-2-methylaniline, also known as SMIP004-7, with other established inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The information presented herein is supported by experimental data to offer an objective assessment of their respective performance and mechanisms of action.

Executive Summary

This compound (SMIP004-7) is a novel inhibitor of mitochondrial Complex I with a distinct mechanism of action compared to classical inhibitors. While traditional inhibitors like Rotenone and Piericidin A competitively target the ubiquinone-binding site, this compound acts as a ubiquinone uncompetitive inhibitor. It selectively binds to the NDUFS2 subunit of Complex I, leading to the disassembly of the complex and subsequent induction of oxidative stress, cell cycle arrest, and apoptosis. This unique mechanism presents a promising avenue for therapeutic intervention, particularly in the context of cancer biology.

Data Presentation: Inhibitor Performance Comparison

The following table summarizes the inhibitory concentrations of this compound and other well-characterized mitochondrial Complex I inhibitors. It is important to note that the IC50 values for this compound are based on cell viability assays, which are an indirect measure of its potency against Complex I, while the values for the other inhibitors are from direct enzymatic assays on isolated mitochondria or submitochondrial particles.

InhibitorTargetIC50 ValueAssay System
This compound (SMIP004-7) Mitochondrial Complex I (via NDUFS2)0.62 µM (LNCaP-S14 cells)[1]Cell Viability (MTT Assay)
0.68 µM (LAPC4 cells)[1]Cell Viability (MTT Assay)
Rotenone Mitochondrial Complex I (Quinone-binding site)1.7 - 2.2 µMIsolated Complex I
< 100 nM[2]Multiple human cell lines
Piericidin A Mitochondrial Complex I (Quinone-binding site)3.7 nM[1]Isolated Respiratory Complex I
0.061 µM (Tn5B1-4 cells)[3]Cell Viability
Stigmatellin Mitochondrial Complex I & IIInM concentration range for Complex III[4]Isolated Complexes

Mechanism of Action and Signaling Pathways

The inhibitory action of this compound distinguishes it from classical Complex I inhibitors. Its unique mechanism offers a potential advantage in overcoming resistance mechanisms associated with the ubiquinone-binding site.

Signaling Pathway of this compound (SMIP004-7)

This compound initiates a cascade of events by binding to the NDUFS2 subunit of mitochondrial Complex I, leading to its disassembly. This disruption of the electron transport chain results in increased production of reactive oxygen species (ROS), inducing oxidative stress. The cellular response to this stress involves the activation of pathways leading to cell cycle arrest and ultimately, apoptosis.

SMIP004_7_Pathway This compound This compound NDUFS2 NDUFS2 This compound->NDUFS2 Binds to Mitochondrial Complex I Mitochondrial Complex I Disassembly Complex I Disassembly Mitochondrial Complex I->Disassembly Leads to ETC Disrupted Electron Transport Chain Disassembly->ETC ROS Increased ROS (Oxidative Stress) ETC->ROS CCA Cell Cycle Arrest ROS->CCA Apoptosis Apoptosis ROS->Apoptosis Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Protein_Quant Quantify Protein Concentration Mito_Isolation->Protein_Quant Reaction_Setup Set up reaction mixture (Mitochondria, Buffer) Protein_Quant->Reaction_Setup Reagent_Prep Prepare Assay Buffer, NADH, and Inhibitors Reagent_Prep->Reaction_Setup Inhibitor_Add Add Inhibitor (e.g., this compound) Reaction_Setup->Inhibitor_Add Reaction_Start Initiate reaction with NADH Inhibitor_Add->Reaction_Start Measurement Measure NADH oxidation at 340 nm (Spectrophotometer) Reaction_Start->Measurement Rate_Calc Calculate rate of NADH oxidation Measurement->Rate_Calc IC50_Calc Determine IC50 value Rate_Calc->IC50_Calc

References

Comparative Efficacy of 4-Butyl-2-methylaniline in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a detailed comparison of the anti-cancer efficacy of 4-Butyl-2-methylaniline, a core component of the investigational agent SMIP004-7, against other mitochondrial complex I inhibitors. The data presented is collated from various preclinical studies, offering insights into its potential as a therapeutic agent, particularly in drug-resistant cancers.

Executive Summary

This compound is an integral part of SMIP004-7, a small molecule inhibitor targeting mitochondrial complex I. This complex is a critical component of the electron transport chain, and its inhibition leads to cellular energy depletion and oxidative stress, ultimately triggering cancer cell death. Preclinical studies have demonstrated the potent anti-cancer activity of SMIP004-7 in various cancer models, including those resistant to standard therapies. This guide compares the efficacy of SMIP004-7 with other known mitochondrial complex I inhibitors, namely Metformin, IACS-10759, and Rotenone, across different cancer cell lines and in vivo tumor models.

In Vitro Efficacy: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for SMIP004-7 and its alternatives in various prostate and triple-negative breast cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as incubation times may vary between studies.

Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines

CompoundCell LineIC50Incubation Time
SMIP004-7 LNCaP-S14620 nM[1]Not Specified
LAPC40.68 µM[1]Not Specified
Metformin PC-32.248 mM[2]48 hours
LNCaP3.610 mM[2]48 hours
22RV112.281 mM[2]48 hours
PC37.72 mM[3]72 hours
IACS-10759 C4-2B0.312 nM[4]Not Specified
PC3516.5 nM[4]Not Specified
Rotenone C4-2Not SpecifiedNot Specified
C4-2BNot SpecifiedNot Specified

Table 2: Comparative IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines

CompoundCell LineIC50Incubation Time
SMIP004-7 MDA-MB-231Not SpecifiedNot Specified
Metformin MDA-MB-2318.5 mM[5]Not Specified
MDA-MB-4682.60 mM[5]Not Specified
MDA-MB-23114.12 mM[6]Not Specified
MDA-MB-2319.2 mM[7]Not Specified
MDA-MB-468980 µM[8]Not Specified
IACS-10759 MDA-MB-468Not SpecifiedNot Specified
Rotenone MDA-MB-231Not SpecifiedNot Specified

In Vivo Efficacy: Preclinical Tumor Models

In vivo studies using animal models are crucial for evaluating the therapeutic potential of anti-cancer compounds. The following table summarizes the available data on the in vivo efficacy of SMIP004-7 and its alternatives in prostate and triple-negative breast cancer xenograft models.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosageTreatment DurationTumor Growth Inhibition
SMIP004-7 LNCaP-S14 Prostate Cancer Xenograft50 mg/kg i.p. dailyNot SpecifiedPotent suppression of tumor growth[1]
MDA-MB-231 Breast Cancer XenograftNot Specified3 weeks~5-fold inhibition of tumor growth[1]
Metformin MDA-MB-231 XenograftNot SpecifiedNot SpecifiedSignificant reduction in tumor growth[9]
HCC1806 XenograftNot SpecifiedNot SpecifiedDecreased tumor formation efficiency[10]
IACS-10759 TNBC Patient-Derived Xenografts (PDX)Not SpecifiedNot SpecifiedStabilized tumor growth[11][12]

Mechanism of Action: Targeting Mitochondrial Complex I

This compound, as part of SMIP004-7, exerts its anti-cancer effects by inhibiting the function of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting cellular stress activates apoptotic pathways, leading to cancer cell death. SMIP004-7 has been shown to have an uncompetitive mechanism of inhibition, binding to a distinct region of the NDUFS2 subunit of complex I, which leads to its rapid disassembly.[13]

Mitochondrial_Complex_I_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects Complex_I Mitochondrial Complex I (NDUFS2) ETC Electron Transport Chain Complex_I->ETC ATP_prod ATP Production ETC->ATP_prod ROS_prod ROS Production ETC->ROS_prod Apoptosis Apoptosis ROS_prod->Apoptosis Increased Cell_Death Cancer Cell Death Apoptosis->Cell_Death SMIP004_7 This compound (as SMIP004-7) SMIP004_7->Complex_I Inhibits

Caption: Signaling pathway of this compound (as SMIP004-7).

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., SMIP004-7, Metformin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (final concentration of 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Western Blotting

Western blotting is used to detect specific proteins in a sample. This technique is crucial for analyzing the expression of proteins involved in the mechanism of action of the tested compounds, such as NDUFS2 (a subunit of mitochondrial complex I) and MDR1 (a multidrug resistance protein).

  • Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-NDUFS2 or anti-MDR1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanistic Studies Cell_Culture Cancer Cell Lines (Prostate, TNBC) Compound_Treatment Treatment with: - this compound (SMIP004-7) - Metformin - IACS-10759 - Rotenone Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Protein_Analysis Western Blotting (NDUFS2, MDR1) Compound_Treatment->Protein_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model Xenograft Tumor Model (e.g., SCID mice) In_Vivo_Treatment In Vivo Compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Pathway_Analysis Signaling Pathway Analysis Protein_Analysis->Pathway_Analysis

References

Comparative Analysis of Cross-Reactivity for 4-Butyl-2-methylaniline in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 4-Butyl-2-methylaniline and structurally related compounds in the context of immunoassay development. Due to a lack of specific published cross-reactivity studies for this compound, this document presents a hypothetical scenario based on the principles of immunoassay and data from analogous compounds. The experimental data herein is illustrative to guide researchers in designing and interpreting their own studies.

Introduction

This compound is a substituted aniline with potential applications in chemical synthesis and as a precursor for biologically active molecules. As with any small molecule targeted for bioanalysis, the specificity of detection methods is paramount. Immunoassays, while powerful, are susceptible to cross-reactivity from structurally similar molecules, which can lead to inaccurate quantification and false-positive results.[1][2] Understanding the potential for cross-reactivity is a critical step in the validation of any immunoassay intended for research or clinical use.

This guide outlines a hypothetical cross-reactivity profile for this compound and provides a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for the detection of small molecules.[3][4]

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of several compounds structurally related to this compound in a competitive ELISA designed for its specific detection. The cross-reactivity is calculated as the ratio of the concentration of this compound required for 50% inhibition (IC50) to the concentration of the competing compound required for the same level of inhibition, multiplied by 100.

CompoundStructureCAS NumberIC50 (ng/mL)Cross-Reactivity (%)
This compound CCCCc1ccc(N)c(C)c172072-16-310100
4-Butyl-anilineCCCCc1ccc(N)cc1104-13-25020
2-Methyl-aniline (o-Toluidine)Cc1ccccc1N95-53-45002
4-tert-Butyl-anilineCC(C)(C)c1ccc(N)cc1769-92-610010
2,4-DimethylanilineCc1ccc(N)c(C)c195-68-12504
Anilinec1ccccc1N62-53-3>1000<1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibodies and assay conditions used.

Experimental Protocols

A competitive ELISA is a suitable method for quantifying small molecules like this compound.[3] The following protocol outlines the key steps for assessing cross-reactivity.

Competitive ELISA Protocol for this compound

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Antibody Solution: Dilute the primary antibody against this compound in Assay Buffer to a pre-determined optimal concentration.

  • Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Dilute the capture antibody (e.g., anti-4-Butyl-2-methylaniline polyclonal antibody) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of this compound (standard) and the potential cross-reactants in Assay Buffer.

  • Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.

  • Add 50 µL of the HRP-conjugated this compound to each well.

  • Incubate for 1 hour at 37°C.

5. Detection:

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve.

  • Determine the IC50 value for the standard and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Hypothetical Signaling Pathway

Aromatic amines can undergo metabolic activation in vivo, leading to the formation of reactive intermediates that can interact with cellular macromolecules and trigger various signaling pathways.[5][6][7] The following diagram illustrates a generalized pathway.

G Hypothetical Signaling Pathway of Aromatic Amine Bioactivation cluster_cell Hepatocyte Aromatic_Amine This compound Metabolic_Activation Metabolic Activation (e.g., CYP450) Aromatic_Amine->Metabolic_Activation Reactive_Intermediate Reactive Intermediate (e.g., N-hydroxy, Nitrenium ion) Metabolic_Activation->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Intermediate->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Intermediate->Oxidative_Stress Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) DNA_Adducts->Cellular_Response Protein_Adducts->Cellular_Response Oxidative_Stress->Cellular_Response

Caption: Bioactivation of an aromatic amine leading to cellular responses.

Experimental Workflow: Competitive ELISA

The workflow for a competitive ELISA is a multi-step process designed to quantify the amount of a specific analyte in a sample.

G Competitive ELISA Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Wash_Block 2. Wash and Block Non-specific Sites Coat_Plate->Wash_Block Add_Sample_Conjugate 3. Add Sample/Standard and Enzyme Conjugate Wash_Block->Add_Sample_Conjugate Incubate_Competition 4. Incubate for Competitive Binding Add_Sample_Conjugate->Incubate_Competition Wash_Unbound 5. Wash Away Unbound Reagents Incubate_Competition->Wash_Unbound Add_Substrate 6. Add Substrate Wash_Unbound->Add_Substrate Develop_Color 7. Color Development Add_Substrate->Develop_Color Stop_Reaction 8. Stop Reaction Develop_Color->Stop_Reaction Read_Absorbance 9. Read Absorbance Stop_Reaction->Read_Absorbance Analyze_Data 10. Analyze Data (Calculate IC50 and % Cross-Reactivity) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

References

Benchmarking 4-Butyl-2-methylaniline performance against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will focus on the performance of this derivative and provide a framework for evaluating potential future compounds derived from 4-Butyl-2-methylaniline against known standards in both MDR protein and mitochondrial complex I inhibition.

Performance Benchmark: Mitochondrial Complex I Inhibition

A notable application of a this compound derivative is in the inhibition of mitochondrial complex I. The compound SMIP004-7, which incorporates the this compound moiety, has been identified as a potent inhibitor of prostate cancer cell growth with an IC50 of 620 nM, acting through the inhibition of mitochondrial complex I.

For comparative purposes, Rotenone is a well-established and potent inhibitor of mitochondrial complex I, often used as a standard in research. The IC50 of Rotenone for mitochondrial complex I inhibition is consistently reported in the low nanomolar range, typically between 0.1 and 100 nM.

Table 1: Performance Comparison of Mitochondrial Complex I Inhibitors

CompoundTargetIC50
SMIP004-7 (this compound derivative)Prostate Cancer Cell Growth (via Mitochondrial Complex I inhibition)620 nM
Rotenone (Standard)Mitochondrial Complex I0.1 - 100 nM

Performance Benchmark: Multidrug Resistance (MDR) Protein Inhibition

While this compound is utilized in the synthesis of acetamide-based antagonists of MDR proteins, specific IC50 values for the parent compound have not been identified in the surveyed literature. However, to provide a relevant benchmark for future research and for the evaluation of its derivatives, the following table summarizes the performance of well-known MDR protein inhibitors. The primary MDR protein of focus in clinical oncology is P-glycoprotein (P-gp), also known as MDR1 or ABCB1. Verapamil and Cyclosporin A are commonly used as standard P-gp inhibitors in in-vitro assays. MK571 is a standard inhibitor for another important MDR protein, MRP1.

Table 2: Performance of Standard MDR Protein Inhibitors

CompoundTargetIC50
VerapamilP-glycoprotein (MDR1)~1.1 µM - 43.2 µM[1][2]
Cyclosporin AP-glycoprotein (MDR1)~3.4 µM[1]
MK571Multidrug Resistance-Associated Protein 1 (MRP1)~0.4 µM

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for assessing the performance of compounds in the two key areas discussed are provided below.

Protocol 1: Mitochondrial Complex I Activity Assay

This protocol is adapted from standard colorimetric assays used to measure the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on mitochondrial complex I activity.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • Test compound (e.g., this compound derivative)

  • Known inhibitor (e.g., Rotenone) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Isolate mitochondria from a suitable cell line or tissue source using standard differential centrifugation methods.

  • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer and isolated mitochondria (e.g., 50 µg of mitochondrial protein).

  • Add varying concentrations of the test compound or the standard inhibitor (Rotenone) to the wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding NADH (to a final concentration of ~0.25 mM) and Ubiquinone (to a final concentration of ~50 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

Protocol 2: P-glycoprotein (MDR1) Inhibition Assay using Rhodamine 123 Efflux

This protocol outlines a common method to assess the inhibitory effect of a compound on the P-gp efflux pump using the fluorescent substrate Rhodamine 123.[1][3][4]

Objective: To determine the IC50 of a test compound for the inhibition of P-gp mediated efflux.

Materials:

  • A cell line overexpressing P-glycoprotein (e.g., MDCK-MDR1 or a resistant cancer cell line) and a parental control cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • Rhodamine 123.

  • Test compound (e.g., this compound or its derivatives).

  • Known P-gp inhibitors (e.g., Verapamil, Cyclosporin A) as positive controls.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm).

Procedure:

  • Seed the P-gp overexpressing and parental cells into a 96-well plate and grow to confluence.

  • Wash the cells with pre-warmed HBSS.

  • Incubate the cells with HBSS containing various concentrations of the test compound or a standard inhibitor for 30 minutes at 37°C.

  • Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for a further 60-90 minutes at 37°C to allow for substrate loading.

  • Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Add fresh, pre-warmed HBSS (for efflux) and incubate for 60 minutes at 37°C.

  • Measure the intracellular fluorescence using a fluorescence microplate reader.

  • The increase in intracellular fluorescence in the presence of the test compound corresponds to the inhibition of P-gp-mediated efflux.

  • Plot the percentage of fluorescence increase (compared to the control without inhibitor) against the logarithm of the test compound concentration and determine the IC50 value.

Visualizations

To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.

experimental_workflow_mito cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mito_iso Mitochondria Isolation plate_prep Plate Preparation (Mitochondria + Buffer) mito_iso->plate_prep reagents Prepare Reagents (Buffer, NADH, CoQ1) add_sub Add Substrates (NADH + CoQ1) reagents->add_sub test_comp Prepare Test Compound & Standard (Rotenone) add_comp Add Test Compound/ Standard test_comp->add_comp plate_prep->add_comp pre_inc Pre-incubation (37°C) add_comp->pre_inc pre_inc->add_sub measure Measure Absorbance (340 nm) add_sub->measure calc_rate Calculate Rate of NADH Oxidation measure->calc_rate plot_data Plot % Inhibition vs. [Compound] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for Mitochondrial Complex I Inhibition Assay.

experimental_workflow_mdr cluster_cell_culture Cell Culture cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed P-gp Overexpressing & Parental Cells grow_cells Grow to Confluence seed_cells->grow_cells wash1 Wash Cells (HBSS) grow_cells->wash1 add_inhibitor Add Test Compound/ Standard Inhibitor wash1->add_inhibitor load_dye Load with Rhodamine 123 add_inhibitor->load_dye wash2 Wash Cells (Cold HBSS) load_dye->wash2 efflux Induce Efflux (37°C) wash2->efflux measure_fluor Measure Intracellular Fluorescence efflux->measure_fluor calc_inhibition Calculate % Fluorescence Increase measure_fluor->calc_inhibition plot_curve Plot % Increase vs. [Compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for P-glycoprotein (MDR1) Inhibition Assay.

signaling_pathway cluster_cell Cancer Cell drug_out Chemotherapeutic Drug pgp P-glycoprotein (MDR1) drug_out->pgp Efflux drug_in Intracellular Drug Concentration pgp->drug_in Reduced Influx apoptosis Apoptosis drug_in->apoptosis Induces inhibitor This compound Derivative (Inhibitor) inhibitor->pgp Inhibits

Caption: Mechanism of P-glycoprotein (MDR1) Inhibition.

References

Navigating the Maze of Isomers: A Comparative Guide to the Purity Analysis of 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Butyl-2-methylaniline, a key building block in various synthetic pathways, is no exception. Its synthesis, often involving Friedel-Crafts alkylation of o-toluidine, can lead to the formation of several positional isomers, which may carry different toxicological profiles and reactivity. This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by representative experimental data.

The Challenge: Identifying Isomeric Impurities

The primary challenge in the analysis of this compound lies in the separation and quantification of its closely related positional isomers. The most probable isomeric impurities arise from the different possible arrangements of the butyl and methyl groups on the aniline ring.

Figure 1: Key positional and structural isomers of this compound.

Analytical Workflow: A General Approach

A systematic approach is crucial for the accurate determination of isomeric purity. The general workflow involves sample preparation, chromatographic separation, detection, and data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation GC or HPLC Detection Detection Separation->Detection FID or UV/MS Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Figure 2: General workflow for the isomeric purity analysis of this compound.

Method Comparison: GC vs. HPLC

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation of isomers. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the desired resolution and sensitivity.

Gas Chromatography (GC)

GC is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For positional isomers of aromatic amines, specialized stationary phases can offer enhanced selectivity.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a more polar column like a DB-WAX for enhanced selectivity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or are thermally labile. Separation is achieved by the differential distribution of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. For aromatic isomers, stationary phases that facilitate π-π interactions can provide excellent resolution.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Performance Comparison

The following table summarizes the expected performance of the GC and HPLC methods for the analysis of this compound and its key isomers. The data is representative and based on the analysis of structurally similar compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Resolution (Rs) > 1.5 for critical pairs> 2.0 for critical pairs
Peak Asymmetry (As) 0.9 - 1.21.0 - 1.4
Limit of Quantification (LOQ) ~0.05%~0.02%
Analysis Time ~20 minutes~15 minutes
Selectivity Good, can be enhanced with specialized columnsExcellent, especially with phenyl-based columns
Sample Throughput ModerateHigh

Conclusion

Both GC and HPLC are viable and effective methods for the isomeric purity analysis of this compound.

  • GC offers a robust and reliable method, particularly when high-resolution capillary columns are employed. It is a cost-effective technique for routine quality control.

  • HPLC , especially with phenyl-based stationary phases, can provide superior resolution and selectivity for closely related positional isomers. Its higher sensitivity and applicability to a broader range of potential impurities make it a powerful tool for method development and in-depth purity profiling.

The ultimate choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the available instrumentation. For comprehensive characterization, the use of a mass spectrometric detector (GC-MS or LC-MS) is highly recommended for unambiguous peak identification.

A Comparative Review of 4-Butyl-2-methylaniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 4-Butyl-2-methylaniline (BMA), comparing its known properties and biological implications with those of structurally similar aniline derivatives. Due to a notable scarcity of direct comparative studies in publicly available literature, this review synthesizes data from individual compound assessments, safety data sheets, and broader toxicological studies on substituted anilines to infer potential structure-activity relationships.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of anilines, such as lipophilicity (indicated by logP), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. The table below summarizes key computed properties for this compound and selected analogs, including its isomer 4-butylaniline and the parent compound, aniline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compound C₁₁H₁₇N163.263.2
4-Butylaniline C₁₀H₁₅N149.232.8
2-(tert-Butyl)-4-methylaniline C₁₁H₁₇N163.263.2
Aniline C₆H₇N93.130.9
Data sourced from PubChem entries for each compound.[1][2]

Comparative Toxicity Analysis

Aniline and its derivatives are well-known for their potential toxicity, primarily targeting the hematopoietic system and spleen.[3] Effects can include methemoglobinemia, which impairs oxygen delivery to tissues, and hemolysis (destruction of red blood cells).[4] The data below, compiled from various safety data sheets (SDS) and toxicological studies, provides a comparative snapshot of the known hazards.

Disclaimer: The following data is aggregated from different sources and methodologies. Direct comparison of absolute values should be approached with caution, as experimental conditions vary. The primary utility is in observing the general toxicity classifications and trends.

CompoundGHS Classification (Oral, Dermal, Inhalation)Acute Oral ToxicityAquatic Toxicity (LC50)Organism / Source
This compound Toxic if swallowed, in contact with skin or if inhaled.No data availableNo data availableSDS[5]
4-Butylaniline Toxic if swallowed, in contact with skin or if inhaled.[4]No data availableHarmful to aquatic life with long lasting effects.[4]SDS[4]
N-Methylaniline Toxic if swallowed, in contact with skin or if inhaled.[6]Estimate: 100.1 mg/kgVery toxic to aquatic life with long lasting effects.[6]SDS[6]
4-tert-Butylaniline No GHS data availableNo data available0.98 mg/L (48h)Daphnia magna[3]
4-Chloroaniline Toxic310 mg/kg (LD50, rat)1.8 mg/L (96h)Zebrafish
4-Nitroaniline Toxic750 mg/kg (LD50, rat)24 mg/L (96h)Zebrafish

Metabolism and Inferred Structure-Activity Relationships

The primary metabolic pathway for many aniline derivatives in vivo is N-acetylation, a biotransformation process that typically reduces toxicity. The rate and extent of this process can be significantly influenced by the compound's structure.

One key finding from studies on substituted anilines is that substituents in the ortho position (adjacent to the amino group) can sterically hinder the acetylation process. It is therefore hypothesized that the 2-methyl group in this compound impedes its acetylation compared to its unhindered isomer, 4-butylaniline. This could potentially lead to differences in its metabolic profile, clearance rate, and toxicity.

cluster_0 Metabolism of Substituted Anilines Aniline Substituted Aniline (e.g., 4-Butylaniline) Acetylated N-Acetyl-Aniline (Metabolite) Aniline->Acetylated N-acetyltransferase OrthoAniline Ortho-Substituted Aniline (e.g., this compound) OrthoAniline->Acetylated N-acetyltransferase (Sterically Hindered)

Caption: Postulated metabolic pathway of anilines via acetylation.

Representative Experimental Protocols

While specific experimental data for this compound is limited, the following protocol for determining acute toxicity in zebrafish (based on methodologies used for other substituted anilines) serves as a standard model for evaluating compounds in this class.

Protocol: Acute Fish Toxicity Test (Zebrafish, 96h LC50)

  • Acclimatization: Adult zebrafish (Danio rerio) are acclimated to laboratory conditions for at least one week prior to testing.

  • Test Substance Preparation: Stock solutions of the test aniline are prepared in a suitable solvent. A series of nominal concentrations are prepared by diluting the stock solution in reconstituted, aerated water.

  • Exposure: Groups of fish (e.g., n=10 per group) are randomly assigned to different test concentrations or a control (reconstituted water only). Fish are exposed in glass tanks under a semi-static regime (daily renewal of test solutions) for 96 hours.

  • Observation: Mortality is recorded at 24, 48, 72, and 96 hours. Other signs of toxicity (e.g., loss of equilibrium, abnormal swimming) are also noted.

  • Data Analysis: The 96-hour LC50 (the concentration lethal to 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

  • Chemical Analysis: The concentrations of the test substance in the water are analytically verified at the beginning and end of the exposure period to confirm nominal concentrations.

cluster_1 Workflow for Zebrafish Acute Toxicity Assay A Acclimatize Zebrafish C Expose Fish Groups (96 hours) A->C B Prepare Test Concentrations B->C D Record Mortality (24, 48, 72, 96h) C->D E Calculate LC50 (Probit Analysis) D->E

Caption: Standard experimental workflow for an LC50 determination.

Noted Biological Activity

Literature indicates that this compound is utilized as a chemical intermediate in the synthesis of more complex molecules with specific biological activities. Notably, it is used to prepare substituted acetamides that function as antagonists of multidrug resistance (MDR) proteins, which are targets in the treatment of drug-resistant cancers.[7][8] It is also a component of SMIP004-7, a selective inhibitor of mitochondrial Complex I, which has shown potent growth inhibition of triple-negative breast cancer xenografts in mice.[7][8] However, quantitative data such as IC50 values for this compound itself in these contexts are not provided in the reviewed literature.

Conclusion

This compound is an alkylated aniline derivative with established utility in chemical synthesis and clear hazardous properties, consistent with other toxic anilines. The presence of both a C4 chain at the para-position and a methyl group at the ortho-position distinguishes it from simpler analogs. Based on established principles of structure-activity relationships, the 2-methyl group likely influences its metabolic profile by sterically hindering N-acetylation.

A significant gap exists in the scientific literature regarding direct, side-by-side comparative studies of this compound and its isomers. To fully elucidate its performance and safety profile relative to other alkylated anilines, future research should focus on conducting parallel assays for toxicity, metabolism, and biological activity under identical experimental conditions. Such data would be invaluable for drug development professionals seeking to understand and mitigate aniline-related toxicities.

References

Safety Operating Guide

Navigating the Disposal of 4-Butyl-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

4-Butyl-2-methylaniline is a compound utilized in the preparation of substituted acetamides, which have shown potential as antagonists of MDR proteins in the treatment of drug-resistant cancers.[1] Due to its chemical nature as an aniline derivative, it should be treated as a hazardous substance requiring careful handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2]

Table 1: Essential Safety and Physical Data for this compound

PropertyValueSource
Molecular Formula C11H17N[1][3]
Molecular Weight 163.26 g/mol [1][3]
Boiling Point 264.3±9.0 °C (Predicted)[1]
Density 0.939±0.06 g/cm3 (Predicted)[1]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[2]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, fire/flame resistant and impervious clothing, chemical impermeable gloves, full-face respirator if exposure limits are exceeded.[2]

Step-by-Step Disposal Protocol

The following protocol is based on general guidelines for the disposal of hazardous chemical waste and should be followed in the absence of specific institutional procedures.

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.[4] Do not use abbreviations or chemical formulas.

  • Segregate this compound waste from other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.

Step 2: Containerization

  • Use a dedicated, compatible, and leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition.[5]

  • Ensure the container has a secure, screw-on cap to prevent leaks and spills.[6] Containers should be kept closed except when adding waste.[5][6]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

Step 3: Storage

  • Store the waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[4]

  • The storage area should be a cool, dry, and well-ventilated location away from sources of ignition.[2]

  • Secondary containment, such as a lab tray or dishpan, should be used to capture any potential leaks.[6]

Step 4: Professional Disposal

  • Disposal of this compound should be conducted through a licensed and approved hazardous waste disposal company.[2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

Step 5: Spill Management

  • In the event of a spill, evacuate the area and remove all sources of ignition.[2]

  • Wear the appropriate PPE, including a respirator if necessary.

  • Contain the spill using an inert absorbent material, such as sand or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[2]

  • Prevent the spill from entering drains or waterways.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Generate This compound Waste B Wear Appropriate Personal Protective Equipment A->B C Segregate Waste from Incompatible Materials B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact EH&S for Waste Pickup E->F G Licensed Hazardous Waste Contractor F->G H Transport to Approved Waste Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can mitigate the risks associated with this compound and ensure the protection of both personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 4-Butyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Butyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Summary

This compound is a chemical that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] This substance is also harmful to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation) Toxic if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific target organ toxicity May cause respiratory irritation.[2][3]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. A risk assessment should always be conducted before handling this chemical.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling This compound risk_assessment Assess potential for: - Inhalation - Skin Contact - Eye Contact - Spillage start->risk_assessment respiratory Respiratory Protection: Full-face respirator if exposure limits are exceeded or irritation is experienced. risk_assessment->respiratory Inhalation Risk hand Hand Protection: Chemical-impermeable gloves (e.g., Nitrile, Neoprene, Butyl rubber). Inspect before use. risk_assessment->hand Skin Contact Risk eye Eye/Face Protection: Tightly fitting safety goggles with side-shields. Face shield if splash potential is high. risk_assessment->eye Splash/Eye Contact Risk body Body Protection: Fire/flame resistant and impervious clothing. Laboratory coat. risk_assessment->body Skin Contact Risk inspection Inspect PPE for damage before each use. respiratory->inspection hand->inspection eye->inspection body->inspection donning Properly don all selected PPE. inspection->donning end Proceed with Handling donning->end

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield should be used where there is a potential for splashing.[5]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Wear fire/flame resistant and impervious clothing.[4] Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[4] Common materials include neoprene, butyl rubber, and nitrile rubber.[5]Prevents skin contact, as the chemical is toxic upon dermal absorption.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] In situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[6][7]Protects against inhalation, which is a primary route of toxic exposure.[1][2]

Operational and Disposal Plans

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][8] Do not eat, drink, or smoke in the work area.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

Spill Management Protocol
  • Evacuation: Evacuate personnel from the spill area and ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup: Soak up the spill with inert absorbent material (e.g., sand, vermiculite).[1][8] Collect the material and place it in a suitable, closed container for disposal.[1][4]

  • Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
Disposal Plan
  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Butyl-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.